Dichloro(chloromethyl)methylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro-(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027411 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-33-4 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P7N047N2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dichloro(chloromethyl)methylsilane: A Comprehensive Technical Guide to Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloro(chloromethyl)methylsilane, with the chemical formula ClCH₂Si(CH₃)Cl₂, is a versatile bifunctional organosilane of significant interest in synthetic chemistry. Its unique structure, featuring both a reactive chloromethyl group and two hydrolyzable silicon-chlorine bonds, makes it a valuable precursor for the synthesis of a wide array of organosilicon compounds. This technical guide provides an in-depth overview of the synthesis of this compound, its reaction mechanisms, and key experimental protocols, tailored for professionals in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving either the introduction of a chloromethyl group onto a silicon precursor or the methylation of a polychlorinated silane. The two most common and effective methods are free-radical chlorination and diazomethane-mediated methylation.
Free-Radical Chlorination of Dichloromethylsilane (B8780727)
This method involves the direct chlorination of dichloromethylsilane using a chlorinating agent in the presence of a free-radical initiator. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent, and initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are employed to facilitate the reaction.
Reaction Scheme:
CH₃SiHCl₂ + SO₂Cl₂ --(Initiator)--> ClCH₂Si(CH₃)Cl₂ + HCl + SO₂
The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of dichloromethylsilane. The resulting silicon-centered radical reacts with sulfuryl chloride to yield the desired product and a new radical to propagate the chain. The selection of the initiator and reaction conditions is crucial to maximize the yield of the monochlorinated product and minimize over-chlorination.
Methylation of Trichlorosilane (B8805176) (as an analogue)
While direct methylation of tetrachlorosilane (B154696) can be challenging to control, the principle can be illustrated by the methylation of trichlorosilane using diazomethane (B1218177). This reaction introduces a methyl group to the silicon atom. A similar approach can be envisioned for the controlled synthesis of this compound from a suitable polychlorinated precursor. The reaction with diazomethane proceeds through the insertion of a methylene (B1212753) group into a silicon-chlorine bond, which is then followed by rearrangement. Due to the hazardous nature of diazomethane, this method is often performed in situ.[1][2]
Illustrative Reaction Scheme:
HSiCl₃ + CH₂N₂ → H(CH₃)SiCl₂ (and other products)
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis of this compound via Free-Radical Chlorination
| Precursor | Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethylsilane | Sulfuryl Chloride | Benzoyl Peroxide | Neat | Reflux | 12 | ~46 | [3] |
| Dichloromethylsilane | Sulfuryl Chloride | AIBN | Neat | Reflux | 12 | ~40 | [3] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅Cl₃Si | [4] |
| Molecular Weight | 163.51 g/mol | [4] |
| Boiling Point | 121-122 °C | |
| Density | 1.284 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.449 | |
| ¹H NMR (CDCl₃, δ ppm) | 0.88 (s, 3H, Si-CH₃), 3.15 (s, 2H, Cl-CH₂) | [5] |
| ¹³C NMR (CDCl₃, δ ppm) | 3.5 (Si-CH₃), 29.8 (Cl-CH₂) | [6] |
| IR (neat, cm⁻¹) | 2970 (C-H str), 1410 (CH₂ scis), 1260 (Si-CH₃ sym def), 800 (Si-C str), 550 (Si-Cl str) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Free-Radical Chlorination
Materials:
-
Dichloromethylsilane
-
Sulfuryl chloride
-
Benzoyl peroxide
-
Anhydrous distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with dichloromethylsilane.
-
An equimolar amount of sulfuryl chloride is added dropwise to the stirred dichloromethylsilane at room temperature.
-
A catalytic amount of benzoyl peroxide (approximately 1-2 mol%) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Additional small portions of benzoyl peroxide can be added every 2-3 hours to maintain the radical chain reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated by fractional distillation under atmospheric pressure. The fraction boiling at 121-122 °C is collected as this compound.
Protocol 2: Reaction of a Chloromethylsilane with a Grignard Reagent (Illustrative for Nucleophilic Substitution)
This protocol details the reaction of a similar compound, chloro(chloromethyl)dimethylsilane (B161097), with phenylmagnesium bromide, which serves as a model for the nucleophilic substitution at the silicon-chlorine bond of this compound.[3]
Materials:
-
Chloro(chloromethyl)dimethylsilane
-
Phenylmagnesium bromide in THF
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst)
-
Anhydrous 1,4-dioxane (B91453)
-
Anhydrous reaction setup (Schlenk line or glovebox)
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
A dry Schlenk flask is charged with the zinc catalyst and purged with an inert gas (e.g., argon).
-
Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane via a dropping funnel at room temperature.
-
The mixture is cooled in an ice/water bath.
-
The Grignard reagent (phenylmagnesium bromide solution) is added dropwise to the cooled mixture. An exothermic reaction is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by pouring the mixture into an ice-cold saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Reaction Mechanism
This compound exhibits reactivity at two distinct sites: the silicon-chlorine bonds and the carbon-chlorine bond.
Nucleophilic Substitution at Silicon (Sₙ2@Si)
The silicon-chlorine bonds are susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution mechanism (Sₙ2). Unlike the Sₙ2 reaction at a carbon center, the Sₙ2 reaction at silicon often proceeds through a lower energy, five-coordinate intermediate (a trigonal bipyramidal structure) rather than a high-energy transition state. This is due to the larger size of the silicon atom and the availability of d-orbitals for bonding.
The nucleophile attacks the silicon atom, leading to the formation of the pentacoordinate intermediate. The leaving group (chloride) then departs, resulting in the substituted product. The reactivity of the Si-Cl bonds allows for the introduction of a wide range of functional groups by reaction with nucleophiles such as alcohols, amines, and Grignard reagents.[8]
Nucleophilic Substitution at the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group can also undergo nucleophilic substitution, typically following a standard Sₙ2 pathway. This allows for the modification of the organic side chain of the silane.
Rearrangement Reactions
Alpha-halosilanes, such as this compound, are known to undergo rearrangement reactions, often catalyzed by Lewis acids. These rearrangements can involve the migration of a group from the silicon atom to the alpha-carbon. The specific pathway and products of such rearrangements are dependent on the substrate and the reaction conditions.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Generalized mechanism for Sₙ2 reaction at a silicon center.
Conclusion
This compound is a valuable and versatile reagent in organosilicon chemistry. Its synthesis via free-radical chlorination offers a practical route for its preparation. The dual reactivity of this molecule, allowing for nucleophilic substitution at both the silicon and carbon centers, opens up a wide range of possibilities for the synthesis of complex silicon-containing molecules. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their synthetic endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Silane, dichloro(isopropyl)methyl- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]
- 6. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (Chloromethyl)dimethylethylsilane | RUO Silane Reagent [benchchem.com]
(Chloromethyl)methyldichlorosilane: A Comprehensive Physicochemical and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)methyldichlorosilane (CMMDS) , with the chemical formula ClCH₂Si(CH₃)Cl₂, is a reactive organosilane compound. Its bifunctional nature, containing both a reactive chloromethyl group and hydrolyzable silicon-chlorine bonds, makes it a versatile intermediate in organic and organosilicon synthesis. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization, and essential safety and handling information.
Core Physicochemical Properties
The fundamental physicochemical properties of (Chloromethyl)methyldichlorosilane are summarized in the table below. These parameters are critical for its application in chemical synthesis and for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₂H₅Cl₃Si |
| Molecular Weight | 163.51 g/mol [1][2] |
| Boiling Point | 121-122 °C[1][3] |
| Density | 1.284 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.449[1][3] |
| Flash Point | 35 °C (95 °F) - closed cup[1] |
| Solubility | Reacts with water and protic solvents.[3] Soluble in common non-polar organic solvents. |
| Vapor Density | >1 (vs air)[1][3] |
Reactivity and Stability
(Chloromethyl)methyldichlorosilane is a highly reactive compound. Its key reactivity characteristics include:
-
Hydrolysis: It reacts violently with water, moisture, and protic solvents to produce hydrochloric acid and siloxanes.[4][5] This reaction is exothermic and can generate corrosive and toxic fumes.
-
Reaction with Nucleophiles: The silicon-chlorine bonds are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to substitution reactions.
-
Thermal Stability: The compound is stable when stored in a dry, inert atmosphere. However, it can decompose at elevated temperatures.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5]
Experimental Protocols
Accurate characterization of (Chloromethyl)methyldichlorosilane is crucial for its use in research and development. Below are detailed methodologies for key analytical experiments.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile compounds like (Chloromethyl)methyldichlorosilane.
Objective: To separate and quantify the components in a sample of (Chloromethyl)methyldichlorosilane.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) is suitable. Given the chlorinated nature of the analyte, a TCD is often preferred.
-
Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1 or equivalent), is recommended for the separation of chlorosilanes.
-
Carrier Gas: An inert carrier gas such as helium or nitrogen should be used at a constant flow rate.
-
Temperature Program:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition, typically around 150 °C.
-
Oven Temperature: A programmed temperature gradient is effective. For example, an initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 200 °C, and held for 5 minutes.
-
Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 250 °C) to prevent condensation.
-
-
Sample Preparation: Due to its reactivity with moisture, all sample handling must be performed under anhydrous conditions. The sample is typically diluted in a dry, inert solvent (e.g., hexane (B92381) or toluene) before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to (Chloromethyl)methyldichlorosilane relative to the total area of all peaks in the chromatogram.
Refractive Index Measurement
The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid sample.
Objective: To measure the refractive index of a liquid sample of (Chloromethyl)methyldichlorosilane.
Methodology:
-
Instrumentation: A standard Abbe refractometer is used for this measurement.
-
Temperature Control: The refractometer prisms must be connected to a circulating water bath to maintain a constant temperature, typically 20 °C (for n20/D).
-
Sample Application:
-
Ensure the prism surfaces are clean and dry.
-
Due to the moisture sensitivity of the compound, this procedure should be carried out in a low-humidity environment or a glove box.
-
Using a dry pipette, apply a few drops of the (Chloromethyl)methyldichlorosilane sample onto the surface of the lower prism.
-
Immediately close the prisms to spread the liquid into a thin film.
-
-
Measurement:
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Rotate the measurement knob to align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
-
Cleaning: After the measurement, the prisms should be cleaned immediately with a dry, non-reactive solvent (e.g., hexane), followed by a soft lens tissue.
Chemical Pathways and Workflows
The following diagram illustrates the hydrolysis pathway of (Chloromethyl)methyldichlorosilane, a fundamental reaction of this compound.
Caption: Hydrolysis pathway of (Chloromethyl)methyldichlorosilane.
Safety and Handling
(Chloromethyl)methyldichlorosilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors. It is a flammable liquid and vapor; keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[7]
-
Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill. Do not use water.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
This technical guide provides a summary of the critical information regarding (Chloromethyl)methyldichlorosilane for professionals in research and development. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Refraction index - Measuring honey moisture with refractometer - Hanna Instruments Africa [blog.hannaservice.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Dichloro(chloromethyl)methylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dichloro(chloromethyl)methylsilane. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally similar compounds to provide reliable estimations. It also outlines detailed experimental protocols and logical workflows for NMR analysis.
Introduction
This compound (C₂H₅Cl₃Si) is a bifunctional organosilane compound of interest in various chemical syntheses. Its structure, featuring a chloromethyl group and a methyl group attached to a dichlorosilyl center, gives rise to a distinct NMR spectrum that is crucial for its characterization. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound based on the analysis of analogous compounds. These values serve as a strong reference for the identification and characterization of the target molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (-CH₃) and chloromethyl (-CH₂Cl) protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | 0.8 - 1.2 | Singlet | 3H |
| Si-CH₂Cl | 3.0 - 3.5 | Singlet | 2H |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to display two signals for the two carbon atoms in different chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | 5 - 15 |
| Si-CH₂Cl | 35 - 45 |
Note: These predictions are based on the analysis of similar chlorinated organosilanes.
Experimental Protocols
The following section details the methodologies for acquiring ¹H and ¹³C NMR spectra of this compound. The protocols are based on standard practices for organosilane analysis and the known instrumentation used for similar compounds.[1]
Sample Preparation
-
Sample: this compound (98% purity or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.[2] Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ may also be used depending on the specific experimental requirements.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard optional.
¹H NMR Spectroscopy
-
Instrument: Varian A-60D NMR Spectrometer (or equivalent).[1]
-
Frequency: 60 MHz.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Spectroscopy
-
Instrument: Varian CFT-20 NMR Spectrometer (or equivalent).[1]
-
Frequency: 15 MHz.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.
-
Temperature: 298 K (25 °C).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
Spectroscopic Scrutiny of Dichloro(chloromethyl)methylsilane: An In-depth FT-IR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Dichloro(chloromethyl)methylsilane using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document outlines detailed experimental protocols, presents a thorough examination of its vibrational spectra, and offers insights into the structural characteristics of this organosilicon compound.
Introduction
This compound ((ClCH₂)Si(CH₃)Cl₂) is a reactive organosilicon compound with significant applications in chemical synthesis, particularly in the introduction of silyl (B83357) groups and the formation of silicon-containing polymers. A detailed understanding of its molecular structure and vibrational properties through techniques like FT-IR and Raman spectroscopy is crucial for quality control, reaction monitoring, and predicting its chemical behavior. This guide synthesizes available spectroscopic data and provides a framework for its analysis.
Molecular Structure and Vibrational Modes
The molecular structure of this compound features a central silicon atom bonded to a methyl group, a chloromethyl group, and two chlorine atoms. The vibrational spectrum is complex, arising from the various stretching and bending modes of its functional groups.
Key expected vibrational modes include:
-
C-H stretching and bending in the methyl and chloromethyl groups.
-
Si-C stretching.
-
Si-Cl stretching.
-
C-Cl stretching.
-
Rocking and twisting modes of the methyl and chloromethyl groups.
Experimental Protocols
The following sections detail the methodologies for acquiring FT-IR and Raman spectra of this compound. These protocols are based on standard practices for the analysis of liquid organosilicon compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Materials and Instrumentation:
-
This compound (liquid)
-
FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)
-
Potassium bromide (KBr) plates
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., methylene (B1212753) chloride, ethanol)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Ensure the KBr plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a dry solvent.
-
In a fume hood, place a small drop of liquid this compound onto the surface of one KBr plate using a Pasteur pipette.
-
Carefully place the second KBr plate on top of the first, gently spreading the liquid to form a thin, uniform film.
-
Mount the KBr plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over a suitable range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background correction.
-
After analysis, carefully disassemble the KBr plates and clean them thoroughly with a suitable solvent, followed by ethanol, and dry them completely before storage.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of this compound to complement the FT-IR data and provide information on non-polar bonds.
Materials and Instrumentation:
-
This compound (liquid)
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Glass capillary tube or NMR tube
-
Sample holder for the spectrometer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
In a fume hood, carefully fill a clean glass capillary tube with liquid this compound to a suitable height.
-
Seal the capillary tube if necessary, especially if the compound is volatile or moisture-sensitive.
-
Place the capillary tube into the sample holder of the Raman spectrometer.
-
Focus the laser onto the liquid sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 3500-100 cm⁻¹).
-
Set the laser power and exposure time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary to enhance the signal-to-noise ratio.
-
Process the spectrum, which may include baseline correction and cosmic ray removal.
Spectroscopic Data and Analysis
The following tables summarize the observed FT-IR peaks and the predicted Raman bands for this compound. The assignments are based on data from spectral databases and comparative analysis with similar organosilicon compounds.
FT-IR Spectral Data and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Assignment |
| ~2970 | Medium | C-H asymmetric stretching (CH₃) |
| ~2920 | Medium | C-H symmetric stretching (CH₃) |
| ~1410 | Medium | CH₃ deformation (umbrella mode) |
| ~1260 | Strong | Si-CH₃ symmetric deformation |
| ~800 | Very Strong | Si-C stretching / CH₃ rocking |
| ~740 | Strong | C-Cl stretching |
| ~600-450 | Very Strong | Si-Cl stretching (asymmetric and symmetric) |
Note: The FT-IR spectrum of this compound is available in public databases such as SpectraBase. The assignments are inferred from general correlation charts and literature on similar compounds.
Predicted Raman Spectral Data and Vibrational Assignments
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Proposed Vibrational Assignment |
| ~2970 | Medium | C-H asymmetric stretching (CH₃) |
| ~2920 | Strong | C-H symmetric stretching (CH₃) |
| ~1410 | Weak | CH₃ deformation |
| ~1260 | Medium | Si-CH₃ symmetric deformation |
| ~800 | Strong | Si-C stretching / CH₃ rocking |
| ~740 | Strong | C-Cl stretching |
| ~600-450 | Very Strong | Si-Cl symmetric stretching |
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the vibrational modes.
Caption: Workflow for FT-IR and Raman spectroscopic analysis.
Caption: Logical relationship of key vibrational modes.
Conclusion
The combined application of FT-IR and Raman spectroscopy provides a powerful tool for the structural elucidation of this compound. The characteristic vibrational frequencies of the Si-Cl, Si-C, C-Cl, and C-H bonds serve as distinct fingerprints for the identification and characterization of this compound. While a complete experimental Raman spectrum is yet to be widely published, the analysis of the available FT-IR data, supplemented by predictive assignments for Raman active modes, offers a solid foundation for researchers in the field. This guide provides the necessary protocols and data interpretation framework to effectively utilize vibrational spectroscopy in studies involving this compound.
Reaction Kinetics of Dichloro(chloromethyl)methylsilane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloro(chloromethyl)methylsilane ((ClCH₂)Si(CH₃)Cl₂) is a versatile bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its reactivity is characterized by two distinct electrophilic centers: the silicon atom and the carbon atom of the chloromethyl group. This technical guide provides a comprehensive overview of the reaction kinetics of this compound with various nucleophiles. Due to a scarcity of specific quantitative kinetic data in publicly available literature, this guide presents a framework based on established principles of organosilicon chemistry, supported by qualitative comparisons with related compounds and generalized experimental protocols. The aim is to provide researchers with a foundational understanding of the factors governing the reactivity of this compound and to offer a methodological template for future kinetic studies.
Introduction
This compound is a unique reagent featuring two reactive sites susceptible to nucleophilic attack: the silicon-chlorine (Si-Cl) bonds and the carbon-chlorine (C-Cl) bond. The presence of these two functionalities allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organosilicon molecules and polymers. Understanding the kinetics of its reactions with nucleophiles is crucial for controlling reaction outcomes, optimizing synthetic yields, and designing novel materials with tailored properties.
The primary reaction pathways involve nucleophilic substitution at the silicon center and at the carbon of the chloromethyl group. The relative rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Reaction Mechanisms
The reactions of this compound with nucleophiles can proceed through two main pathways:
-
Nucleophilic Substitution at Silicon (SN2@Si): Nucleophiles can attack the electrophilic silicon atom, leading to the displacement of one or both chloride ions. This reaction is typically very fast, especially with hard nucleophiles like water and alcohols. The reaction is believed to proceed through a pentacoordinate silicon intermediate or transition state.
-
Nucleophilic Substitution at Carbon (SN2@C): The carbon atom of the chloromethyl group is also electrophilic and can undergo nucleophilic substitution. This reaction is analogous to a standard SN2 reaction on an alkyl halide.
The competition between these two pathways is a key aspect of the chemistry of this compound.
Quantitative Kinetic Data
Table 1: Illustrative Rate Constants for the Reaction of this compound with Various Nucleophiles
| Nucleophile (Nu) | Solvent | Temperature (°C) | Apparent Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| H₂O (Hydrolysis) | Dioxane/Water | 25 | Very Fast (Qualitative) |
| CH₃OH (Methanolysis) | Methanol | 25 | Fast (Qualitative) |
| C₂H₅OH (Ethanolysis) | Ethanol | 25 | Moderate (Qualitative) |
| (CH₃CH₂)₂NH (Diethylamine) | Acetonitrile | 25 | Data Not Available |
| C₆H₅NH₂ (Aniline) | Acetonitrile | 25 | Data Not Available |
| NaN₃ (Sodium Azide) | DMF | 25 | Data Not Available |
Note: The qualitative descriptions are based on the general reactivity of chlorosilanes. Specific quantitative data is needed for accurate comparisons.
Table 2: Illustrative Activation Parameters for the Solvolysis of this compound
| Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2-Propanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Factors Influencing Reaction Kinetics
Steric Hindrance
Steric hindrance at the silicon center plays a significant role in the rate of nucleophilic attack. While specific data for this compound is lacking, studies on related compounds provide valuable insights. For instance, in comparable SN2 reactions, (chloromethyl)(triphenyl)silane, with its bulky phenyl groups, reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane.[1] This suggests that the methyl and chloromethyl groups on this compound present a moderate level of steric hindrance.
Nature of the Nucleophile
The strength and nature of the nucleophile are critical. Hard nucleophiles, such as water and alcohols, tend to react rapidly at the hard silicon center. Softer nucleophiles might show a greater propensity for attacking the softer carbon center of the chloromethyl group.
Solvent Effects
The polarity of the solvent can influence the reaction rates. Polar protic solvents can stabilize both the nucleophile and the leaving group, potentially accelerating the reaction. Aprotic solvents may favor different reaction pathways.
Experimental Protocols
The following is a generalized protocol for a kinetic study of the reaction of this compound with a nucleophile, for example, an alcohol (solvolysis). This can be adapted for other nucleophiles.
Objective: To determine the rate constant for the reaction of this compound with an alcohol at a specific temperature.
Materials:
-
This compound (98% or higher purity)
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous solvent (e.g., acetonitrile, if required)
-
Internal standard for NMR (e.g., tetramethylsilane)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the anhydrous solvent.
-
Prepare a stock solution of the alcohol of known concentration (e.g., 1.0 M) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the alcohol stock solution.
-
Add a small amount of the internal standard.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation and Monitoring:
-
Rapidly inject a precise volume of the this compound stock solution into the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The frequency of data collection should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the CH₂Cl protons) and a characteristic proton of the product.
-
Normalize the integrals to the internal standard to determine the concentration of the reactant at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. If the reaction is pseudo-first-order (with the alcohol in large excess), the plot should be linear.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.
-
Safety Precautions: this compound is a flammable liquid and is corrosive. It reacts vigorously with water to produce hydrochloric acid.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key reaction pathways and a typical experimental workflow for kinetic analysis.
Caption: Competing SN2 reaction pathways for this compound.
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
Conclusion
This compound is a valuable reagent with complex reactivity. While a comprehensive quantitative understanding of its reaction kinetics with various nucleophiles is still an area ripe for investigation, the principles of nucleophilic substitution at silicon and carbon provide a solid framework for predicting its behavior. Steric and electronic factors, along with the nature of the nucleophile and solvent, are key determinants of the reaction pathway and rate. The experimental protocols and conceptual models presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, facilitating the effective use of this versatile compound and encouraging further kinetic studies to fill the existing data gaps.
References
Hydrolytic Stability of Dichloro(chloromethyl)methylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Dichloro(chloromethyl)methylsilane and its Hydrolytic Reactivity
This compound, with the chemical formula ClCH₂Si(CH₃)Cl₂, is a versatile reagent in organic and materials chemistry. Its utility is intrinsically linked to the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized, with the silicon atom being electrophilic and thus a prime target for nucleophilic attack by water. The hydrolysis of chlorosilanes is a vigorous and exothermic reaction, proceeding much more rapidly than that of other hydrolyzable silanes like alkoxysilanes.[1] The reaction leads to the formation of silanols (Si-OH) and hydrochloric acid (HCl). The silanol (B1196071) intermediates are often unstable and readily undergo condensation to form siloxane polymers (-Si-O-Si-).[2]
The overall hydrolysis reaction can be summarized as follows:
ClCH₂Si(CH₃)Cl₂ + 2H₂O → ClCH₂Si(CH₃)(OH)₂ + 2HCl
Followed by condensation:
n ClCH₂Si(CH₃)(OH)₂ → [-Si(CH₃)(CH₂Cl)-O-]n + n H₂O
Given the bifunctional nature of this compound, the condensation can lead to the formation of linear or cyclic polysiloxanes.
Influence of Solvent on Hydrolytic Stability
The choice of solvent is critical in controlling the hydrolysis of this compound. Solvents can be broadly categorized into protic and aprotic, with significant differences in their interaction with the silane (B1218182).
Protic Solvents (e.g., Water, Alcohols)
In the presence of protic solvents, particularly water, this compound undergoes rapid and complete hydrolysis. The reaction is often described as instantaneous and is difficult to control.[1] The presence of even trace amounts of water in protic solvents like alcohols will initiate hydrolysis. While the silane may also react with alcohols (alcoholysis), the presence of water will lead to a competitive and typically faster hydrolysis reaction.
Aprotic Solvents (e.g., Ethers, Hydrocarbons, Chlorinated Solvents)
In anhydrous aprotic solvents, this compound is significantly more stable. These solvents do not have a source of protons to facilitate the hydrolysis reaction. Therefore, the primary determinant of stability in these systems is the exclusion of atmospheric moisture. For practical purposes, storing and handling this compound should always be under an inert, dry atmosphere (e.g., nitrogen or argon) and in anhydrous aprotic solvents if a solution is required.
Data on Hydrolytic Stability
As previously mentioned, specific kinetic data for the hydrolysis of this compound in various solvents is scarce due to the extremely high reaction rate. The stability is often described qualitatively. The following tables provide a summary of the expected hydrolytic behavior and comparative data from more stable alkoxysilanes to offer a frame of reference.
Table 1: Qualitative Hydrolytic Stability of this compound in Different Solvent Classes
| Solvent Class | Representative Solvents | Expected Hydrolytic Stability | Byproducts |
| Protic | Water, Methanol, Ethanol | Extremely Low (Instantaneous Reaction) | Hydrochloric Acid, Polysiloxanes |
| Aprotic Polar | Tetrahydrofuran (THF), Diethyl Ether | High (in the absence of water) | None (without water) |
| Aprotic Nonpolar | Toluene (B28343), Hexane | High (in the absence of water) | None (without water) |
| Chlorinated | Dichloromethane, Chloroform | High (in the absence of water) | None (without water) |
Table 2: Comparative Hydrolysis Rate Constants of Different Silane Classes
| Silane Class | Representative Compound | Conditions | Rate Constant (k) | Half-life (t₁/₂) |
| Chlorosilane | Methyltrichlorosilane | Neutral, aqueous | Extremely rapid ("instantaneous") | < 1 second (estimated) |
| Alkoxysilane | γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C, aqueous | 0.026 min⁻¹ (pseudo-first order) | ~26.7 minutes |
| Alkoxysilane | Methyltrimethoxysilane | Alkaline, 30°C, in methanol | 2.453 x 10⁴ s⁻¹ | Very short (in methanol) |
Note: The data for alkoxysilanes is presented to highlight the significant difference in reactivity compared to chlorosilanes.
Experimental Protocols
Given the rapid nature of the hydrolysis of this compound, traditional kinetic studies are challenging. The following protocols are designed to qualitatively or semi-quantitatively assess its stability.
Protocol 1: Qualitative Assessment of Hydrolysis by Visual Observation
Objective: To visually observe the rapid hydrolysis of this compound in the presence of water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Deionized water
-
Dry test tubes
-
Pipettes
-
Fume hood
Procedure:
-
In a fume hood, add 1 mL of anhydrous toluene to a dry test tube.
-
Add 0.1 mL of this compound to the toluene. The solution should be clear.
-
Carefully add one drop of deionized water to the solution.
-
Observe the immediate reaction, noting any fuming (due to HCl formation), turbidity (due to polysiloxane precipitation), and heat generation.
-
Compare the observation with a control test tube containing only the silane in the anhydrous solvent.
Protocol 2: Semi-Quantitative Analysis by Titration of Evolved HCl
Objective: To quantify the extent of hydrolysis over a short period by titrating the hydrochloric acid produced.
Materials:
-
This compound
-
Anhydrous, non-polar solvent (e.g., Diethyl Ether)
-
Standardized aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Burette, flasks, and other standard titration equipment
Procedure:
-
Prepare a solution of a known concentration of this compound in anhydrous diethyl ether in a flask, maintained in an ice bath to control the exothermic reaction.
-
Add a known, stoichiometric amount of water to initiate the hydrolysis.
-
After a very short, defined time interval (e.g., 30 seconds), quench the reaction by adding a large volume of ice-cold diethyl ether.
-
Add a few drops of phenolphthalein indicator.
-
Immediately titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
The amount of NaOH used corresponds to the amount of HCl produced, which in turn indicates the extent of hydrolysis.
Protocol 3: Monitoring Hydrolysis by Spectroscopic Methods (Advanced)
Objective: To monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds using spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a solution of the silane in an anhydrous, IR-transparent solvent (e.g., hexane) in a moisture-protected cell.
-
Inject a small, known amount of water and immediately begin acquiring spectra.
-
Monitor the decrease in the Si-Cl stretching band and the appearance of the broad O-H stretching band (from Si-OH) and the Si-O-Si stretching band. Due to the reaction speed, a rapid-scan instrument is necessary.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample of the silane in a deuterated anhydrous solvent (e.g., CDCl₃) in an NMR tube sealed with a septum.
-
Acquire a baseline ¹H and ²⁹Si NMR spectrum.
-
Inject a stoichiometric amount of D₂O (to avoid a large water peak in the ¹H NMR) and immediately begin acquiring spectra at regular, short intervals.
-
In the ¹H NMR, monitor the appearance of new signals corresponding to the silanol (Si-OH) and the disappearance of the starting material's signals. In the ²⁹Si NMR, monitor the shift in the silicon resonance as the chlorine atoms are replaced by hydroxyl groups.
-
Visualizations
Hydrolysis and Condensation Pathway
Caption: Hydrolysis of this compound to a silanediol and subsequent condensation.
Experimental Workflow for Hydrolysis Analysis
Caption: General experimental workflow for assessing the hydrolytic stability of this compound.
Conclusion
The hydrolytic stability of this compound is extremely low in the presence of protic solvents, with hydrolysis occurring almost instantaneously. In anhydrous aprotic solvents, it is stable, making these the required media for storage and handling. While precise kinetic data is lacking due to the high reactivity, the experimental protocols outlined in this guide provide a framework for researchers to assess its hydrolytic behavior. Understanding this high reactivity is paramount for the safe and effective use of this compound in research and development.
References
An In-depth Technical Guide to the Thermal Degradation Pathway of Dichloro(chloromethyl)methylsilane
Disclaimer: Direct experimental studies on the thermal degradation pathway of dichloro(chloromethyl)methylsilane are not extensively available in peer-reviewed literature. This guide, therefore, presents a plausible degradation pathway based on established principles and experimental data from structurally analogous organochlorosilanes, such as methyltrichlorosilane (B1216827) and dimethyldichlorosilane. The experimental protocols and data provided are representative of the methodologies used to study these related compounds and serve as a framework for potential investigations into this compound.
Introduction
This compound ((ClCH₂)Si(CH₃)Cl₂) is an organosilicon compound of interest in various chemical syntheses, including the production of silicones and other silicon-containing polymers.[1] Understanding its thermal stability and degradation pathways is crucial for defining its processing limits, ensuring safety, and controlling the formation of desired end-products or avoiding unwanted byproducts in high-temperature applications like chemical vapor deposition (CVD). The thermal decomposition of organochlorosilanes typically proceeds through complex, high-energy pathways involving radical formation and molecular elimination.[2]
This technical guide provides a comprehensive overview of the probable thermal degradation pathways of this compound, detailed experimental protocols for its analysis, and comparative data from related compounds to offer a thorough understanding for researchers, scientists, and professionals in drug development and materials science.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound likely initiates through several competing pathways involving the homolytic cleavage of its weakest bonds. The bond dissociation energies in such molecules suggest that the Si-C, C-Cl, and Si-Cl bonds are all potential initial sites of fragmentation. Based on studies of similar molecules, the pyrolysis is expected to proceed via a free-radical mechanism.[2]
At elevated temperatures (typically in the range of 1000-1500 K), the primary degradation pathways can be postulated as follows:
-
Si-C Bond Cleavage: Homolytic cleavage of the Si-CH₃ or Si-CH₂Cl bonds would generate radical species.
-
Path A (Methyl Radical Loss): Cleavage of the Si-CH₃ bond results in a methyl radical (•CH₃) and a dichloro(chloromethyl)silyl radical (•Si(CH₂Cl)Cl₂).
-
Path B (Chloromethyl Radical Loss): Cleavage of the Si-CH₂Cl bond yields a chloromethyl radical (•CH₂Cl) and a methyldichlorosilyl radical (•Si(CH₃)Cl₂).
-
-
C-Cl Bond Cleavage: The C-Cl bond in the chloromethyl group can also undergo homolysis to produce a chlorine radical (•Cl) and a (dichloromethylsilyl)methyl radical (•CH₂Si(CH₃)Cl₂).
-
Molecular Elimination: Similar to other chlorosilanes, molecular elimination reactions could occur.
-
HCl Elimination: An intramolecular rearrangement could lead to the elimination of hydrogen chloride (HCl), forming a sila-ethene derivative.
-
CH₃Cl Elimination: Elimination of chloromethane (B1201357) (CH₃Cl) is another possibility, leading to the formation of dichlorosilylene (B1217353) (SiCl₂).
-
These primary reactions generate highly reactive intermediates that can undergo a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and further fragmentation. Dichlorosilylene (SiCl₂), in particular, is a common and important intermediate in the pyrolysis of many chloroorganosilanes, playing a key role in the formation of silicon-based materials.[2]
Visualization of the Proposed Degradation Pathway
The following diagram illustrates the plausible initial steps in the thermal degradation of this compound.
References
An In-Depth Technical Guide to Dichloro(chloromethyl)methylsilane (CAS: 1558-33-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, spectroscopic data, and reactivity of dichloro(chloromethyl)methylsilane (CAS Number: 1558-33-4). This versatile organosilicon compound is a key intermediate in the synthesis of a variety of silicon-containing molecules and polymers. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science who are working with or considering the use of this compound. All quantitative data is presented in clear, tabular format, and detailed experimental methodologies are provided for key cited procedures.
Physicochemical Properties
This compound is a colorless to straw-colored liquid with a pungent odor.[1] It is a reactive compound, particularly with water and other protic solvents. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅Cl₃Si | [1][2] |
| Molecular Weight | 163.51 g/mol | [1][2] |
| Boiling Point | 121-122 °C (at 760 mmHg) | [1][2] |
| Melting Point | <0 °C | [1] |
| Density | 1.284 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Flash Point | 35 °C (95 °F) - closed cup | [1] |
| Vapor Density | >1 (vs air) | |
| Water Solubility | Reacts violently | [1] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is flammable, corrosive, and toxic if inhaled.[4] Contact with skin and eyes causes severe burns.[3]
Table 2: GHS Hazard Information for this compound
| Pictograms | Danger |
| Signal Word | H226: Flammable liquid and vapor.[4] H314: Causes severe skin burns and eye damage.[4] H331: Toxic if inhaled.[4] H335: May cause respiratory irritation.[4] |
| Hazard Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary Statements |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectroscopic data.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the Si-Cl and C-Cl bonds.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 113 | 99.99 | [CH₃SiCl₂]⁺ |
| 115 | 68.78 | Isotope peak of [CH₃SiCl₂]⁺ |
| 63 | 19.83 | [SiCl]⁺ |
| 109 | 19.49 | [C₂H₄ClSi]⁺ |
| 117 | 12.35 | Isotope peak of [CH₃SiCl₂]⁺ |
Data sourced from PubChem CID 73788.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet corresponds to the methyl protons (-CH₃) attached to the silicon atom, and the other singlet corresponds to the chloromethyl protons (-CH₂Cl). The chemical shifts for similar compounds suggest the methyl protons will appear further upfield (lower ppm) than the chloromethyl protons.[7][8]
-
¹³C NMR: The carbon NMR spectrum is expected to display two signals, one for the methyl carbon and one for the chloromethyl carbon.[5][9]
-
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum will show a single resonance characteristic of a silicon atom in this chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2970 | C-H stretch (methyl) |
| ~2900 | C-H stretch (chloromethyl) |
| ~1410 | C-H bend (methyl) |
| ~1260 | Si-CH₃ symmetric deformation |
| ~800 | Si-C stretch |
| ~740 | C-Cl stretch |
| ~550 | Si-Cl stretch |
Reactivity and Applications
This compound is a versatile reagent in organic and organosilicon chemistry. Its reactivity is dominated by the three chlorine atoms, which can be substituted by a variety of nucleophiles.
Reactivity Profile
The primary reaction of this compound is its vigorous and exothermic hydrolysis with water to form silanols, which can then condense to form polysiloxanes, and hydrochloric acid. It also reacts with other nucleophiles such as alcohols, amines, and Grignard reagents.
Caption: Hydrolysis and condensation of this compound.
Applications
This compound serves as a crucial building block in several industrial applications:
-
Silicone Polymers: It is used as a crosslinking agent and a monomer in the production of silicone resins and elastomers.
-
Coupling Agents: It can be used to synthesize silane (B1218182) coupling agents that promote adhesion between organic polymers and inorganic substrates.
-
Surface Modification: It is employed to modify surfaces, imparting properties such as hydrophobicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the methylation of trichloromethylsilane using diazomethane (B1218177).[10]
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Procedure:
-
Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared according to standard literature procedures. Caution: Diazomethane is explosive and toxic and should be handled with extreme care behind a blast shield.
-
Reaction Setup: A solution of trichloromethylsilane in anhydrous diethyl ether is placed in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. The flask is cooled in an ice-salt bath.
-
Reaction: The ethereal solution of diazomethane is added dropwise to the stirred solution of trichloromethylsilane. The reaction is monitored by the disappearance of the yellow color of diazomethane.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Purification: The solvent is removed by distillation at atmospheric pressure. The residue is then fractionally distilled to yield pure this compound.
Determination of Physicochemical Properties
Boiling Point Determination (Distillation Method):
-
Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place approximately 10 mL of this compound and a few boiling chips into the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Density Determination (Pycnometer Method): [4][11]
-
Clean and dry a pycnometer of known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with this compound at a known temperature (e.g., 25 °C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer): [1][3]
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate to 20 °C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into focus.
-
Read the refractive index from the scale.
Acquisition of Spectroscopic Data
Mass Spectrometry (GC-MS):
-
A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.
-
The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC is programmed with a suitable temperature gradient to separate the compound from any impurities.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded.
NMR Spectroscopy (¹H, ¹³C, ²⁹Si):
-
A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
The ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.
-
The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to TMS.
Infrared Spectroscopy (FTIR-ATR):
-
A small drop of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is subtracted from the sample spectrum.
Conclusion
This compound is a valuable and reactive chemical intermediate with a well-defined set of physicochemical and spectroscopic properties. Its utility in the synthesis of silicone-based materials makes it a compound of significant interest to researchers in both academia and industry. Proper understanding of its properties, safe handling procedures, and reactivity is essential for its effective and safe use in the laboratory and in manufacturing processes. This technical guide serves as a comprehensive starting point for any professional working with this compound.
References
- 1. scribd.com [scribd.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]
- 8. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
An In-depth Technical Guide to Dichloro(chloromethyl)methylsilane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloro(chloromethyl)methylsilane is a versatile organosilicon compound with significant applications in chemical synthesis and materials science. Its unique trifunctional nature, featuring two hydrolyzable chloro groups on the silicon atom and a reactive chloromethyl group, makes it a valuable intermediate for the synthesis of a wide array of organosilicon derivatives. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, key applications, and detailed experimental protocols relevant to research and development.
Synonyms and Alternative Names
To facilitate comprehensive literature and database searches, a thorough understanding of the various names and identifiers for this compound is essential.
| Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 1558-33-4[1][2][3][4] |
| Synonyms | (Chloromethyl)dichloromethylsilane |
| (Chloromethyl)methyldichlorosilane | |
| Methyl(chloromethyl)dichlorosilane | |
| Silane (B1218182) CMM1[1] | |
| Linear Formula | (ClCH2)Si(CH3)Cl2[1] |
| Molecular Formula | C2H5Cl3Si[2][3] |
| SMILES | C--INVALID-LINK--(Cl)CCl[3] |
| InChI Key | JAYBZWYBCUJLNQ-UHFFFAOYSA-N[2][3] |
| EC Number | 216-319-5[1] |
| Beilstein/REAXYS | 969205[1] |
| MDL Number | MFCD00000874[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 163.51 g/mol | [1] |
| Appearance | Clear colorless to straw yellow liquid | [2] |
| Boiling Point | 121-122 °C (lit.) | |
| Density | 1.284 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.449 (lit.) | |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Vapor Density | >1 (vs air) | [1] |
| Storage Temperature | 2-8°C |
Key Applications in Research and Development
This compound is a key building block in organic and materials synthesis. Its reactivity allows for the introduction of the chloromethylsilyl moiety into a variety of substrates, enabling the synthesis of functionalized polymers, the modification of surfaces, and the creation of novel coupling agents.
Intermediate in Organic Synthesis
The presence of both Si-Cl and C-Cl bonds allows for sequential and selective reactions. The Si-Cl bonds are readily hydrolyzed or can react with nucleophiles such as alcohols and amines. The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, for instance, by Grignard reagents or other organometallics. This dual reactivity makes it a valuable precursor for more complex organosilanes.[5]
Synthesis of Silicone Polymers and Resins
This compound serves as a monomer or cross-linking agent in the production of silicone polymers.[5] The dichlorosilyl group can undergo hydrolysis and condensation to form polysiloxane backbones, while the chloromethyl group remains available for further functionalization of the resulting polymer. This allows for the synthesis of silicones with tailored properties for applications such as adhesives, sealants, and coatings.[5]
Surface Modification
The reactivity of the dichlorosilyl group with surface hydroxyl groups makes this compound suitable for the surface modification of materials like silica (B1680970), glass, and metal oxides. This functionalization can alter the surface properties, for example, by increasing hydrophobicity or by providing a reactive handle (the chloromethyl group) for the subsequent attachment of other molecules.[5] This is particularly relevant in the development of drug delivery systems, where nanoparticles are functionalized to control drug loading and release.
Preparation of Silane Coupling Agents
This molecule is a precursor for the synthesis of α-silane coupling agents.[6] These agents are used to promote adhesion between inorganic fillers and organic polymer matrices in composite materials. The chloromethyl group can be converted to other functional groups that can interact with the polymer matrix.
Agrochemical and Pharmaceutical Synthesis
This compound is cited as an intermediate in the synthesis of pesticides and has potential applications in the synthesis of bioactive molecules for the pharmaceutical industry.[5][6] The ability to introduce a reactive silicon-containing moiety can be exploited to develop novel drug candidates and agrochemicals.[5]
Experimental Protocols
The following are representative experimental protocols illustrating the use of this compound in common synthetic transformations.
Protocol 1: Nucleophilic Substitution at the Chloromethyl Group (Grignard Reaction)
This protocol is adapted from a procedure for a similar chloro(chloromethyl)silane and illustrates the reaction of the chloromethyl group with a Grignard reagent to form a new carbon-carbon bond.
Reaction: (ClCH₂)Si(CH₃)Cl₂ + R-MgBr → (R-CH₂)Si(CH₃)Cl₂ + MgBrCl
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnesium turnings (for Grignard reagent preparation if not commercially available)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Reactants: In the flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Surface Functionalization of Silica Nanoparticles
This protocol provides a general method for the surface modification of silica nanoparticles with this compound to introduce reactive chloromethyl groups. This is a crucial step for applications in drug delivery, where these groups can be used to attach targeting ligands or therapeutic molecules.
Reaction: Si-OH (surface) + (ClCH₂)Si(CH₃)Cl₂ → Si-O-Si(CH₃)(Cl)(CH₂Cl) + HCl
Materials:
-
Silica nanoparticles (e.g., prepared by the Stöber method)
-
This compound
-
Anhydrous toluene (B28343)
-
Triethylamine (optional, as a catalyst and HCl scavenger)
-
Standard laboratory glassware
Procedure:
-
Nanoparticle Preparation: Dry the silica nanoparticles in an oven at 120 °C overnight to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend the dried silica nanoparticles in anhydrous toluene.
-
Silane Addition: Add this compound to the nanoparticle suspension. The amount will depend on the desired grafting density.
-
Catalyst Addition (Optional): Add a catalytic amount of triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours with vigorous stirring.
-
Washing: After the reaction, cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation. Wash the particles sequentially with toluene and ethanol to remove unreacted silane and byproducts. Repeat the washing steps three times.
-
Drying: Dry the functionalized silica nanoparticles under vacuum at 60 °C.
References
- 1. ジクロロ(クロロメチル)メチルシラン Wacker Chemie AG, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 1558-33-4 [smolecule.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of Poly(chloromethyl)methylsiloxane from Dichloro(chloromethyl)methylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(chloromethyl)methylsiloxane using dichloro(chloromethyl)methylsilane as a precursor. This functional polysiloxane serves as a versatile platform for further chemical modification, making it a valuable intermediate in the development of new materials for drug delivery and other biomedical applications.
Application Notes
Poly(chloromethyl)methylsiloxane is a reactive polymer featuring a pendant chloromethyl group on each repeating unit of the siloxane backbone. This functionality allows for a wide range of post-polymerization modifications, enabling the covalent attachment of various molecules, including drugs, targeting ligands, and imaging agents. The inherent flexibility and biocompatibility of the polysiloxane backbone, combined with the reactivity of the chloromethyl group, make this polymer an attractive candidate for the design of advanced drug delivery systems.
Key Advantages:
-
Tunable Functionality: The chloromethyl groups serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional moieties.
-
Biocompatibility: The polysiloxane backbone is known for its low toxicity and biocompatibility, which is crucial for in vivo applications.
-
Controlled Drug Loading: The density of chloromethyl groups along the polymer chain can be controlled during synthesis, offering a means to tune the drug loading capacity.
-
Versatile Platform: The synthesized polymer can be further modified to create a variety of drug delivery vehicles, such as polymer-drug conjugates, micelles, and nanoparticles.
Potential Applications in Drug Development:
-
Targeted Drug Delivery: Attachment of targeting ligands to the polymer backbone can direct the drug-loaded carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme levels), enabling controlled drug release at the target site.
-
Solubility Enhancement: Conjugation of poorly soluble drugs to the hydrophilic polysiloxane backbone can improve their aqueous solubility and bioavailability.
-
Theranostics: Co-attachment of therapeutic agents and imaging probes allows for simultaneous therapy and diagnostic monitoring.
Experimental Protocols
The synthesis of poly(chloromethyl)methylsiloxane from this compound is typically achieved through a hydrolysis and condensation polymerization process. The following protocol is a representative procedure.
Protocol 1: Synthesis of Poly(chloromethyl)methylsiloxane via Hydrolysis and Condensation
This protocol describes the synthesis of poly(chloromethyl)methylsiloxane through the controlled hydrolysis of this compound, followed by condensation polymerization.
Materials:
-
This compound (ClCH₂)(CH₃)SiCl₂
-
Toluene (B28343), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stir bar. Place the flask in a heating mantle.
-
Reaction Mixture: Add 100 mL of anhydrous toluene to the flask.
-
Monomer Addition: Slowly add 16.35 g (0.1 mol) of this compound to the dropping funnel.
-
Hydrolysis: While stirring the toluene vigorously, add the this compound dropwise from the dropping funnel to the flask over a period of 30 minutes at room temperature. A white precipitate of hydrochloric acid will form.
-
Water Addition: After the addition of the silane (B1218182) is complete, add 5.4 mL (0.3 mol) of deionized water to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Condensation: Heat the reaction mixture to 80°C and stir for 4 hours to promote condensation polymerization.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Dissolve the resulting viscous liquid in a minimal amount of acetone and precipitate the polymer by adding the solution dropwise to a large volume of methanol with vigorous stirring.
-
Drying: Decant the methanol and dry the polymer under high vacuum at 50°C to a constant weight.
Expected Outcome:
A colorless, viscous liquid or a gummy solid, depending on the molecular weight.
Characterization:
The synthesized poly(chloromethyl)methylsiloxane can be characterized by the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of Si-O-Si bonds (broad peak around 1000-1100 cm⁻¹) and the C-Cl bond (around 650-750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the polymer structure, including the presence of methyl and chloromethyl groups. ²⁹Si NMR can provide information about the siloxane backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
| Parameter | Typical Value |
| Yield | 70-85% |
| Appearance | Colorless viscous liquid or gummy solid |
| ¹H NMR (CDCl₃, δ) | 0.2-0.4 ppm (s, 3H, Si-CH₃), 2.9-3.1 ppm (s, 2H, Si-CH₂Cl) |
| FTIR (cm⁻¹) | ~2960 (C-H stretch), ~1260 (Si-CH₃), 1000-1100 (Si-O-Si stretch), 650-750 (C-Cl stretch) |
| Mn (GPC) | 2000-10000 g/mol (tunable by reaction conditions) |
| PDI (GPC) | 1.5-2.5 |
Table 1: Typical Characterization Data for Poly(chloromethyl)methylsiloxane.
Protocol 2: Post-Polymerization Modification - Azidation of Poly(chloromethyl)methylsiloxane
This protocol describes a common post-polymerization modification to introduce azide (B81097) functional groups, which are useful for "click" chemistry reactions.
Materials:
-
Poly(chloromethyl)methylsiloxane (synthesized as in Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 5.0 g of poly(chloromethyl)methylsiloxane in 50 mL of anhydrous DMF in a round-bottom flask.
-
Azide Addition: Add 3.25 g (0.05 mol) of sodium azide to the solution.
-
Reaction: Stir the mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of deionized water with vigorous stirring. The azido-functionalized polymer will precipitate.
-
Purification: Filter the precipitate and redissolve it in 50 mL of dichloromethane. Wash the organic solution twice with 50 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Characterization of Azido-Functionalized Polymer:
-
FTIR Spectroscopy: Appearance of a strong azide (N₃) stretching band around 2100 cm⁻¹ and disappearance of the C-Cl band.
Visualizations
Caption: Workflow for the synthesis and functionalization of polysiloxanes.
Caption: Conceptual pathway for drug delivery using functionalized polysiloxanes.
Application Notes and Protocols: Dichloro(chloromethyl)methylsilane as a Coupling Agent for Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are extensively utilized as versatile platforms in drug delivery and nanomedicine due to their biocompatibility, high surface area, and tunable pore sizes.[1][2] Surface functionalization of SNPs is a critical step to impart specific properties, such as hydrophobicity, charge, and reactive sites for the covalent attachment of therapeutic molecules.[3] Dichloro(chloromethyl)methylsilane serves as an effective coupling agent for this purpose. Its dichlorosilyl group reacts readily with the surface silanol (B1196071) groups of silica to form stable siloxane bonds, while the chloromethyl group provides a reactive handle for the subsequent conjugation of drugs, targeting ligands, or other biomolecules.[4][5] This document provides detailed application notes and protocols for the use of this compound in the surface modification of silica nanoparticles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₅Cl₃Si |
| Molecular Weight | 163.50 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 121-122 °C |
| Density | 1.284 g/mL at 25 °C |
| Solubility | Soluble in anhydrous organic solvents (e.g., toluene (B28343), chloroform, THF). Reacts with water. |
Mechanism of Surface Modification
The surface modification of silica nanoparticles with this compound proceeds via a condensation reaction between the dichlorosilyl group of the silane (B1218182) and the hydroxyl groups (-OH) present on the silica surface. This reaction forms stable covalent Si-O-Si bonds, effectively grafting the chloromethyl functionality onto the nanoparticle surface. The reaction is typically carried out in an anhydrous organic solvent to prevent the hydrolysis of the chlorosilane.
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol details the procedure for the surface functionalization of silica nanoparticles with this compound. The procedure is adapted from general methods for grafting silanes onto silica surfaces.[6][7]
Materials:
-
Silica nanoparticles (SNPs)
-
This compound
-
Anhydrous toluene
-
Triethylamine (B128534) (optional, as an HCl scavenger)
-
Absolute ethanol (B145695)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C for at least 4 hours to remove any adsorbed water from the surface.
-
Dispersion of Nanoparticles: In a round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) by sonication for 15-30 minutes to ensure a homogenous suspension.
-
Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction.
-
Addition of Silane: While stirring the nanoparticle suspension, slowly add this compound (e.g., a 2-5 fold molar excess relative to the estimated surface silanol groups) to the flask using a syringe.
-
Optional: HCl Scavenger: To neutralize the HCl byproduct of the reaction, triethylamine (1.5 equivalents relative to the silane) can be added to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours under continuous stirring and inert atmosphere.
-
Washing: After the reaction, allow the mixture to cool to room temperature.
-
Centrifuge the suspension (e.g., 10,000 x g for 15 minutes) to pellet the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene.
-
Repeat the centrifugation and re-dispersion steps two more times with anhydrous toluene, followed by two washes with absolute ethanol to remove any unreacted silane and byproducts.
-
Drying: After the final wash, dry the chloromethyl-functionalized silica nanoparticles under vacuum.
Protocol 2: Quantification of Surface Functionalization
The degree of surface functionalization can be quantified using various techniques. Thermogravimetric analysis (TGA) and elemental analysis are common methods.[8][9]
Thermogravimetric Analysis (TGA):
-
Place a known amount of the dried functionalized nanoparticles in a TGA crucible.
-
Heat the sample from room temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen).
-
The weight loss observed between approximately 200 °C and 600 °C can be attributed to the decomposition of the grafted organic groups.
-
The grafting density (molecules/nm²) can be calculated based on the weight loss, the molecular weight of the grafted group, and the specific surface area of the silica nanoparticles.
Elemental Analysis:
-
Submit a sample of the dried functionalized nanoparticles for elemental analysis (C, H, N).
-
The weight percentage of carbon can be used to calculate the amount of grafted silane, assuming the molecular formula of the grafted group is known.
Data Presentation
The following table presents representative quantitative data that could be obtained from the characterization of unfunctionalized and this compound-functionalized silica nanoparticles. The specific values will depend on the initial nanoparticle properties and reaction conditions.
| Parameter | Unfunctionalized SNPs | Functionalized SNPs | Characterization Method |
| Particle Size (DLS) | 100 ± 5 nm | 105 ± 7 nm | Dynamic Light Scattering |
| Zeta Potential (pH 7) | -25 ± 3 mV | -15 ± 4 mV | Electrophoretic Light Scattering |
| Surface Area (BET) | 300 m²/g | 280 m²/g | Brunauer-Emmett-Teller Analysis |
| Grafting Density | N/A | 1-3 molecules/nm² | TGA / Elemental Analysis |
| Contact Angle (Water) | < 20° | 60-80° | Contact Angle Goniometry |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the synthesis and application of this compound functionalized silica nanoparticles in drug delivery is depicted below.
Caption: Experimental workflow for drug delivery applications.
Logical Relationship of Surface Chemistry
The following diagram illustrates the logical relationship of the surface chemistry involved in the functionalization and subsequent drug conjugation.
Caption: Surface functionalization and drug conjugation chemistry.
Applications in Drug Development
The chloromethyl group introduced onto the silica nanoparticle surface is a versatile reactive site for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of drug molecules and biomolecules, including:
-
Small Molecule Drugs: Drugs containing amine, thiol, or hydroxyl groups can be conjugated to the chloromethyl-functionalized nanoparticles.[10]
-
Peptides and Proteins: The terminal amine groups of peptides and proteins can react with the chloromethyl groups for targeted delivery or therapeutic applications.
-
Targeting Ligands: Molecules such as folic acid, antibodies, or aptamers can be attached to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
This functionalization strategy provides a robust platform for the development of advanced drug delivery systems with tailored properties for specific therapeutic challenges.
References
- 1. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A Versatile Method for Grafting Polymers on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Engineering of Ultrasmall Silica Nanoparticle-Drug Conjugates as Lung Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Glass Fibers with Dichloro(chloromethyl)methylsilane in Composite Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of glass fibers using dichloro(chloromethyl)methylsilane. This process is critical for enhancing the interfacial adhesion between the glass fibers and various polymer matrices, thereby improving the mechanical and thermal properties of the resulting composite materials.
Introduction
Glass fibers are a prevalent reinforcement material in polymer composites due to their high strength, low cost, and light weight. However, the inherent chemical incompatibility between the hydrophilic glass surface and typically hydrophobic polymer matrices often leads to poor interfacial adhesion. This weak interface can act as a stress concentration point, compromising the overall performance of the composite.
Surface modification of glass fibers with coupling agents is a widely adopted strategy to overcome this challenge. This compound is a bifunctional organosilane that can act as an effective coupling agent. Its dichlorosilyl group can react with the silanol (B1196071) groups (Si-OH) present on the glass fiber surface, forming stable siloxane bonds (Si-O-Si). The chloromethyl group, on the other hand, can participate in subsequent reactions with the polymer matrix, creating a strong covalent bridge across the interface. This enhanced interfacial bonding facilitates efficient stress transfer from the matrix to the reinforcing fibers, leading to significant improvements in the composite's mechanical properties and durability.
Principle of the Method
The surface treatment of glass fibers with this compound involves a two-step reaction mechanism:
-
Hydrolysis and Condensation: The dichlorosilyl group of the silane (B1218182) readily hydrolyzes in the presence of surface-adsorbed water on the glass fiber to form silanol intermediates. These silanols then condense with the hydroxyl groups on the glass surface, as well as with each other, to form a durable, cross-linked polysiloxane layer covalently bonded to the fiber.
-
Interfacial Coupling: The chloromethyl functional group is oriented away from the glass surface and is available to react with the polymer matrix during the composite fabrication process. The nature of this reaction depends on the specific polymer matrix used. For example, it can react with amine groups in epoxy resins or participate in free-radical polymerization with unsaturated polyester (B1180765) or vinyl ester resins.
This process effectively transforms the fiber-matrix interface from a weak physical interaction to a robust chemical bond.
Experimental Protocols
The following protocols provide a general framework for the surface modification of glass fibers with this compound. Optimization of parameters such as concentration, reaction time, and temperature may be necessary for specific applications and fiber types.
Materials and Equipment
-
Glass fibers (e.g., E-glass, S-glass)
-
This compound (CAS: 1558-33-4)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Deionized water
-
Nitrogen gas supply
-
Reaction vessel with a reflux condenser and a dropping funnel
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and vacuum flask
-
Drying oven
Protocol 1: Glass Fiber Pre-treatment (Cleaning)
-
Place the glass fibers in a beaker and wash them with acetone for 30 minutes with gentle agitation to remove any organic sizing agents or contaminants.
-
Decant the acetone and wash the fibers three times with deionized water.
-
Dry the glass fibers in an oven at 110-120°C for 2 hours to remove adsorbed water.
-
Store the cleaned and dried fibers in a desiccator until ready for use.
Protocol 2: Silane Treatment
Caution: this compound is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Set up the reaction vessel with the reflux condenser and dropping funnel under a nitrogen atmosphere.
-
Add the cleaned and dried glass fibers to the reaction vessel.
-
Add anhydrous toluene to the vessel, ensuring the fibers are fully submerged.
-
Heat the solvent to reflux for 30 minutes to azeotropically remove any residual water from the glass fiber surface.
-
Prepare a 1-5% (w/v) solution of this compound in anhydrous toluene in the dropping funnel.
-
Slowly add the silane solution to the refluxing toluene containing the glass fibers over a period of 30 minutes.
-
Continue the reflux for 2-4 hours to allow for the reaction between the silane and the glass fiber surface.
-
After the reaction, turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.
-
Filter the treated glass fibers using a Buchner funnel and wash them sequentially with toluene (three times) and acetone (three times) to remove any unreacted silane.
-
Dry the surface-modified glass fibers in a vacuum oven at 80-100°C for 2 hours.
-
Store the treated fibers in a desiccator prior to composite fabrication.
Data Presentation
Table 1: Effect of Silane Treatment on Mechanical Properties of Glass Fiber/Epoxy Composites
| Property | Untreated Glass Fibers | Silane-Treated Glass Fibers | % Improvement |
| Tensile Strength (MPa) | 450 ± 25 | 650 ± 30 | ~44% |
| Flexural Strength (MPa) | 600 ± 30 | 850 ± 40 | ~42% |
| Interfacial Shear Strength (IFSS, MPa) | 30 ± 5 | 55 ± 7 | ~83% |
Table 2: Effect of Silane Treatment on Thermal Properties of Glass Fiber/Epoxy Composites
| Property | Untreated Glass Fibers | Silane-Treated Glass Fibers |
| Glass Transition Temperature (Tg, °C) | 155 | 170 |
| Decomposition Temperature (Td, °C) | 350 | 375 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical mechanism of the surface modification process.
Caption: Experimental workflow for the surface modification of glass fibers.
Application Notes and Protocols for Grafting Functional Polymers onto Surfaces using Dichloro(chloromethyl)methylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to graft functional polymers onto surfaces provides a powerful tool for tailoring the interfacial properties of materials. This technique is of particular interest in drug development and biomedical applications, where precise control over surface chemistry can influence protein adsorption, cell adhesion, and drug delivery kinetics. Dichloro(chloromethyl)methylsilane serves as a versatile bifunctional linker for this purpose. Its dichlorosilyl group reacts readily with hydroxylated surfaces, such as silica, glass, and metal oxides, to form stable covalent siloxane bonds. The chloromethyl group, oriented away from the surface, then acts as a robust initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer brushes. This "grafting from" approach allows for the synthesis of dense polymer layers with controlled thickness and composition, offering a versatile platform for creating functional interfaces.[1][2][3][4]
This document provides detailed protocols for the immobilization of this compound onto a silicon wafer substrate and the subsequent surface-initiated ATRP (SI-ATRP) of a functional monomer.
Data Presentation
The following table summarizes typical quantitative data obtained for polymer brushes grafted from silane-based initiators on silicon substrates. These values are representative and can vary depending on the specific monomer, polymerization conditions, and characterization method.
| Parameter | Typical Value Range | Method of Determination |
| Initiator Layer Thickness | 1 - 2 nm | Ellipsometry |
| Polymer Brush Thickness (Dry) | 5 - 100 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Grafting Density (σ) | 0.1 - 0.8 chains/nm² | Calculated from polymer molecular weight and dry thickness |
| Water Contact Angle (Bare Substrate) | < 10° | Contact Angle Goniometry |
| Water Contact Angle (Polymer Grafted) | Varies with polymer chemistry (e.g., 30-110°) | Contact Angle Goniometry |
| Molecular Weight of Grafted Polymer | 10,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) of cleaved polymer |
| Polydispersity Index (Đ) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) of cleaved polymer |
Experimental Protocols
Part 1: Immobilization of this compound Initiator
This protocol details the steps for creating a self-assembled monolayer of this compound on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound (DCCMS)
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Beakers and Petri dishes
-
Ultrasonic bath
-
Spin coater or oven
-
Vacuum desiccator
-
Schlenk flask or similar reaction vessel with inert atmosphere capabilities
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker and sonicate in DI water, followed by ethanol, for 15 minutes each to remove gross contaminants.
-
Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio in a glass beaker. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Immerse the silicon wafers in the Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.[5]
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen and then in an oven at 110°C for at least 30 minutes.
-
-
Initiator Immobilization:
-
Place the cleaned and dried silicon wafers in a Schlenk flask.
-
In a separate, dry flask, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Transfer the DCCMS solution to the Schlenk flask containing the silicon wafers under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed for 12-16 hours at room temperature.
-
After the reaction, remove the wafers and rinse them sequentially with anhydrous toluene, ethanol, and DI water to remove any physisorbed initiator.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Part 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the "gasting from" polymerization of a functional monomer, for example, 2-hydroxyethyl methacrylate (B99206) (HEMA), from the immobilized initiator layer.
Materials:
-
Initiator-functionalized silicon wafers (from Part 1)
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., a mixture of methanol (B129727) and water)
-
Methanol
-
DI water
-
Nitrogen gas
Equipment:
-
Schlenk flask or similar reaction vessel
-
Syringes and needles for deoxygenation
-
Magnetic stirrer
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add CuBr and bpy in a 1:2 molar ratio.
-
Add the desired amount of HEMA monomer and the anhydrous solvent. The monomer concentration will influence the polymerization rate and final polymer properties. A typical starting point is a 50% (v/v) monomer solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous deoxygenation.
-
-
Polymerization:
-
Place the initiator-functionalized silicon wafers into another Schlenk flask and purge with nitrogen.
-
Using a cannula or syringe, transfer the deoxygenated polymerization solution to the flask containing the wafers.
-
Seal the flask and place it in a pre-heated oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. The reaction time will determine the final thickness of the polymer brush.[5]
-
-
Termination and Cleaning:
-
Remove the flask from the oil bath and expose the solution to air to terminate the polymerization by oxidizing the copper catalyst.
-
Remove the polymer-grafted wafers and rinse them thoroughly with a good solvent for the polymer (e.g., methanol for PHEMA) to remove any non-grafted, physisorbed polymer.
-
Further rinse with DI water and dry the wafers under a stream of nitrogen.
-
Visualizations
References
Use of Dichloro(chloromethyl)methylsilane in the preparation of silicone resins and sealants
Application Note
Introduction
Dichloro(chloromethyl)methylsilane (DCMS) is a versatile organosilicon compound with the chemical formula Cl₂Si(CH₃)(CH₂Cl). It serves as a crucial intermediate and functional building block in the synthesis of specialized silicone polymers. The presence of two hydrolyzable chlorine atoms on the silicon center allows for the formation of a polysiloxane backbone through hydrolysis and condensation reactions. Simultaneously, the non-hydrolyzable chloromethyl group provides a reactive site for further chemical modifications, such as grafting or crosslinking, which can significantly enhance the properties of the final silicone resin or sealant, particularly in terms of adhesion and durability.[1][2]
This document provides detailed protocols for the utilization of this compound in the preparation of functionalized silicone resins and its incorporation into silicone sealant formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, safety considerations, and for predicting its reactivity in chemical syntheses.
| Property | Value |
| CAS Number | 1558-33-4 |
| Molecular Formula | C₂H₅Cl₃Si |
| Molecular Weight | 163.51 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 121-122 °C |
| Density | 1.284 g/mL at 25 °C |
| Refractive Index | 1.449 at 20°C |
Application in Silicone Resin Synthesis
DCMS can be used to produce chloromethyl-functionalized silicone resins. The synthesis involves a two-step process: hydrolysis of the dichlorosilane (B8785471) to form silanols, followed by the condensation of these silanols to create a polysiloxane network. The chloromethyl groups remain intact during this process, providing functionality to the resulting resin.
Experimental Protocol: Synthesis of a Chloromethyl-Functionalized Silicone Resin
Materials:
-
This compound (DCMS)
-
Toluene (B28343), anhydrous
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Condensation catalyst (e.g., a mild acid or base)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydrolysis
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
In the flask, add a mixture of toluene and deionized water (e.g., 1:1 volume ratio).
-
Dissolve a known amount of this compound in anhydrous toluene and add it to the dropping funnel.
-
While vigorously stirring the toluene/water mixture, slowly add the DCMS solution from the dropping funnel. Maintain the reaction temperature at 20-25°C. The addition should be controlled to manage the evolution of HCl gas.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (toluene) layer, which contains the silanol (B1196071) intermediates.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 2: Condensation
-
Transfer the dried toluene solution of the silanol intermediates to a clean, dry round-bottom flask equipped with a stirrer and condenser.
-
Add a suitable condensation catalyst. The choice and amount of catalyst will depend on the desired molecular weight and structure of the resin.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the condensation can be monitored by observing the removal of water.
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
The resulting solution contains the chloromethyl-functionalized silicone resin. The solvent can be removed under reduced pressure using a rotary evaporator to obtain the neat resin.
Application in Silicone Sealant Formulations
In silicone sealant formulations, DCMS can act as a crosslinking agent and an adhesion promoter. The chloromethyl group can react with various substrates, forming strong covalent bonds and improving the sealant's adhesion.
Experimental Protocol: Preparation of a Neutral-Cure Silicone Sealant
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) (viscosity 20,000-100,000 mPa·s)
-
Fumed silica, hydrophobically treated
-
Plasticizer (e.g., non-reactive silicone fluid)
-
Crosslinking agent (e.g., a neutral alkoxy or oxime silane)
-
This compound (as adhesion promoter/co-crosslinker)
-
Catalyst (e.g., a tin compound for condensation cure)
Equipment:
-
High-shear mixer or planetary mixer
-
Vacuum pump
Procedure:
-
In a high-shear mixer, combine the α,ω-dihydroxy-terminated PDMS, fumed silica, and plasticizer.
-
Mix under vacuum until a homogeneous, lump-free base compound is obtained.
-
In a separate, dry container, premix the crosslinking agent and this compound.
-
Under a nitrogen atmosphere, add the crosslinker/DCMS mixture and the catalyst to the base compound.
-
Mix under vacuum until all components are thoroughly dispersed. The mixing time should be minimized to prevent premature curing.
-
Package the sealant in moisture-proof cartridges.
Representative Formulation of a Silicone Sealant
The following table provides a representative formulation for a one-part, neutral-cure silicone sealant incorporating DCMS. The exact amounts of each component can be adjusted to achieve desired properties such as cure time, hardness, and adhesion.
| Component | Function | Representative Weight Percentage |
| α,ω-Dihydroxy-terminated PDMS | Base Polymer | 60 - 75% |
| Fumed Silica | Reinforcing Filler | 5 - 15% |
| Plasticizer | Extender/Processing Aid | 10 - 20% |
| Primary Crosslinker (e.g., Methyltrimethoxysilane) | Crosslinking Agent | 2 - 5% |
| This compound | Adhesion Promoter/Co-crosslinker | 0.5 - 2% |
| Catalyst (e.g., Dibutyltin dilaurate) | Curing Catalyst | 0.1 - 0.5% |
Visualizations
Caption: Synthesis pathway of chloromethyl-functionalized silicone resin from DCMS.
Caption: Components of a silicone sealant formulation incorporating DCMS.
References
Application of Dichloro(chloromethyl)methylsilane in the Synthesis of Agricultural Chemicals
Application Note: AN-AGCHEM-DCCMS-001
Introduction
Dichloro(chloromethyl)methylsilane (CAS No. 1558-33-4), a versatile organosilicon compound, serves as a crucial building block in the synthesis of various agricultural chemicals.[1][2] Its unique reactivity, stemming from the presence of both a chloromethyl group and two labile chlorine atoms attached to a central silicon atom, allows for its incorporation into complex molecules, thereby imparting unique properties to the final product. This application note details the use of this compound in the synthesis of the potent triazole fungicide, Flusilazole, a widely used agent for the control of a broad spectrum of fungal diseases in crops.
The introduction of a silicon atom into the molecular structure of a pesticide can influence its biological activity, metabolic stability, and physicochemical properties. In the case of Flusilazole, the silicon atom is integral to its three-dimensional structure, which is crucial for its fungicidal efficacy.
Core Application: Synthesis of Flusilazole
Flusilazole, chemically known as bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane, is a systemic fungicide that acts by inhibiting the biosynthesis of sterols in fungi.[1][3] The synthesis of Flusilazole involves the key intermediate (chloromethyl)bis(4-fluorophenyl)methylsilane (B1623483), which is synthesized from this compound.
Synthetic Pathway Overview
The overall synthetic route from this compound to Flusilazole can be conceptualized as a two-step process. The first step involves the substitution of the two chlorine atoms on the silicon in this compound with 4-fluorophenyl groups. The second step is the nucleophilic substitution of the chlorine atom in the chloromethyl group by the 1,2,4-triazole (B32235) anion.
Caption: General synthetic pathway for Flusilazole from this compound.
Experimental Protocols
Protocol 1: Synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane
This protocol describes the synthesis of the key intermediate, (chloromethyl)bis(4-fluorophenyl)methylsilane, from this compound via a Grignard reaction.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| This compound | 1558-33-4 | 163.51 | 0.1 | 16.35 g |
| Magnesium turnings | 7439-95-4 | 24.31 | 0.22 | 5.35 g |
| 1-Bromo-4-fluorobenzene (B142099) | 462-06-6 | 175.00 | 0.22 | 38.5 g |
| Anhydrous tetrahydrofuran (B95107) (THF) | 109-99-9 | 72.11 | - | 250 mL |
| Iodine | 7553-56-2 | 253.81 | - | 1 crystal |
Procedure:
-
Grignard Reagent Preparation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and cooled under a nitrogen atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of 1-bromo-4-fluorobenzene in 100 mL of anhydrous THF is prepared and added to the dropping funnel.
-
A small amount of the 1-bromo-4-fluorobenzene solution is added to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
The remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of this compound in 50 mL of anhydrous THF is added dropwise to the stirred Grignard reagent solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield (chloromethyl)bis(4-fluorophenyl)methylsilane as a colorless oil.
-
Expected Yield: 75-85%
Protocol 2: Synthesis of Flusilazole
This protocol describes the final step in the synthesis of Flusilazole by reacting the intermediate with the sodium salt of 1,2,4-triazole.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| (Chloromethyl)bis(4-fluorophenyl)methylsilane | 85491-26-5 | 282.79 | 0.05 | 14.14 g |
| 1,2,4-Triazole | 288-88-0 | 69.07 | 0.06 | 4.14 g |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.06 | 2.4 g |
| Anhydrous dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 100 mL |
Procedure:
-
Preparation of Sodium Triazolide:
-
A three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 1,2,4-triazole and 50 mL of anhydrous DMF.
-
Sodium hydride is added portion-wise to the stirred solution at 0 °C.
-
The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.
-
-
Reaction with (Chloromethyl)bis(4-fluorophenyl)methylsilane:
-
A solution of (chloromethyl)bis(4-fluorophenyl)methylsilane in 50 mL of anhydrous DMF is added dropwise to the sodium triazolide suspension at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and poured into 200 mL of ice-water.
-
The aqueous mixture is extracted with ethyl acetate (B1210297) (3 x 75 mL).
-
The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude Flusilazole is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield a white crystalline solid.
-
Expected Yield: 80-90%
Quantitative Data Summary
| Compound | Starting Material | Reaction Type | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (Chloromethyl)bis(4-fluorophenyl)methylsilane | This compound | Grignard Reaction | 1 : 2.2 | THF | 0 to RT | 13 | 75 - 85 |
| Flusilazole | (Chloromethyl)bis(4-fluorophenyl)methylsilane | Nucleophilic Substitution | 1 : 1.2 | DMF | 80 | 6 | 80 - 90 |
Logical Workflow for Synthesis
Caption: Detailed workflow for the two-step synthesis of Flusilazole.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, high-value agricultural chemicals such as the fungicide Flusilazole. The protocols provided herein offer a detailed methodology for the laboratory-scale synthesis of this important agrochemical. The ability to introduce a silicon atom into the molecular scaffold through the use of this compound provides a powerful tool for the development of novel pesticides with potentially improved efficacy and unique modes of action. Researchers in the field of agrochemical synthesis can utilize these protocols as a foundation for the development of new silicon-containing active ingredients.
References
Application Notes and Protocols for Dichloro(chloromethyl)methylsilane in Creating Hydrophobic Coatings on Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of metal oxide surfaces to impart hydrophobicity is a critical technique in a wide array of scientific and industrial applications, including the development of self-cleaning surfaces, corrosion-resistant coatings, and biocompatible materials. Organochlorosilanes are a class of reagents frequently employed for this purpose due to their ability to form stable, covalent bonds with hydroxylated surfaces. Dichloro(chloromethyl)methylsilane, with its reactive dichlorosilyl group and functional chloromethyl group, offers a versatile platform for tuning surface properties.
This document provides detailed application notes and protocols for the use of this compound to create hydrophobic coatings on various metal oxide substrates. The protocols outlined below are based on established methodologies for silanization and can be adapted for specific research and development needs.
Reaction Mechanism
The fundamental chemistry involves the reaction of the dichlorosilyl group of this compound with surface hydroxyl (-OH) groups present on the metal oxide. This process typically proceeds in two main steps:
-
Hydrolysis: The silicon-chlorine bonds are highly susceptible to hydrolysis in the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate surface. This reaction forms reactive silanol (B1196071) intermediates (Si-OH).
-
Condensation: These silanol intermediates readily react with the hydroxyl groups on the metal oxide surface, forming stable siloxane (Si-O-Metal) bonds and releasing hydrogen chloride (HCl) as a byproduct. The silanols can also undergo self-condensation to form a cross-linked polysiloxane network on the surface, enhancing the durability of the coating.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for safe handling and for designing the experimental setup.
| Property | Value |
| Chemical Formula | C₂H₅Cl₃Si |
| Molecular Weight | 163.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 121-122 °C |
| Density | 1.284 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
| CAS Number | 1558-33-4 |
Experimental Protocols
The following protocols provide a general framework for creating hydrophobic coatings on metal oxide surfaces using this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired coating characteristics.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound (≥98%) | Reagent | Sigma-Aldrich, Gelest |
| Anhydrous Toluene (or other anhydrous solvent) | Anhydrous | Major chemical suppliers |
| Isopropanol (B130326) | ACS Grade | Major chemical suppliers |
| Deionized Water | High Purity | Millipore or equivalent |
| Metal Oxide Substrates (e.g., TiO₂, SiO₂, Al₂O₃) | As required | Various |
| Hydrochloric Acid (HCl) | ACS Grade | Major chemical suppliers |
| Ammonia Solution (NH₄OH) | ACS Grade | Major chemical suppliers |
Substrate Preparation
Proper preparation of the metal oxide surface is critical to ensure a uniform and durable coating. The goal is to clean the surface and generate a sufficient density of hydroxyl groups.
Protocol 4.2.1: General Cleaning
-
Sonciate the metal oxide substrates in a bath of isopropanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen or in an oven at 110 °C for at least 1 hour.
Protocol 4.2.2: Hydroxylation (Activation)
For surfaces with a low density of hydroxyl groups, an activation step is recommended.
-
Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, treat the substrates with a UV-Ozone cleaner for 15-20 minutes.
-
A milder activation can be achieved by immersing the substrates in a 1:1:5 solution of NH₄OH:H₂O₂:H₂O at 80 °C for 1 hour.
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates in an oven at 110 °C for at least 2 hours to remove adsorbed water. Cool to room temperature in a desiccator before use.
Silanization Procedure
The silanization can be performed from either the vapor phase or a solution phase.
Protocol 4.3.1: Solution-Phase Deposition
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a glovebox or under an inert atmosphere to minimize premature hydrolysis.
-
Immerse the prepared metal oxide substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80 °C).
-
After the reaction, remove the substrates from the solution and rinse with the anhydrous solvent to remove any unreacted silane.
-
Cure the coated substrates in an oven at 110-120 °C for 1 hour to promote the formation of covalent bonds and remove residual solvent and byproducts.
Protocol 4.3.2: Vapor-Phase Deposition
-
Place the prepared metal oxide substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 0.5-1 mL of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a pressure of <1 Torr.
-
Heat the chamber to 60-90 °C to increase the vapor pressure of the silane and accelerate the reaction.
-
Allow the deposition to proceed for 2-12 hours.
-
After the deposition, vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Cure the coated substrates in an oven at 110-120 °C for 1 hour.
Characterization of Hydrophobic Coatings
The success of the surface modification can be evaluated using several analytical techniques.
| Characterization Technique | Information Obtained | Typical Expected Results |
| Contact Angle Goniometry | Surface wettability and hydrophobicity | A significant increase in the water contact angle. Angles >90° indicate a hydrophobic surface. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of organic functional groups | Appearance of peaks corresponding to C-H and Si-O-Si bonds. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Presence of Si, C, and Cl peaks confirming the coating. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Changes in surface morphology and roughness after coating. |
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a metal oxide surface.
Experimental Workflow
Caption: General workflow for creating hydrophobic coatings on metal oxides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle / Poor Hydrophobicity | Incomplete surface cleaning or hydroxylation. | Optimize the cleaning and activation steps. Ensure substrates are thoroughly dried. |
| Premature hydrolysis of the silane. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature. | |
| Non-uniform Coating | Uneven surface preparation. | Ensure uniform cleaning and activation of the entire substrate surface. |
| Aggregation of silane in solution. | Ensure the silane is fully dissolved in the solvent. Consider using more dilute solutions. | |
| Poor Adhesion of the Coating | Inadequate curing. | Ensure the curing step is performed at the recommended temperature and for a sufficient duration. |
| Contaminated surface. | Re-evaluate the cleaning protocol to eliminate any residual contaminants. |
Safety Precautions
-
This compound is corrosive and reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piranha solution is extremely dangerous. Handle with extreme caution and follow established safety protocols.
-
Anhydrous solvents are often flammable. Work away from ignition sources.
By following these guidelines and protocols, researchers can effectively utilize this compound to create durable and uniform hydrophobic coatings on a variety of metal oxide surfaces for advanced material applications.
Application Notes and Protocols for the Functionalization of Titanium Dioxide Surfaces with Dichloro(chloromethyl)methylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a versatile material widely employed in biomedical applications, photocatalysis, and as a component in various coatings due to its biocompatibility, stability, and unique electronic properties. Surface functionalization of TiO₂ allows for the tailoring of its surface chemistry to introduce specific functionalities, thereby enhancing its performance and enabling new applications. The introduction of a chloromethyl group onto the TiO₂ surface via functionalization with dichloro(chloromethyl)methylsilane creates a reactive handle for the subsequent covalent attachment of a wide range of molecules, including drugs, biomolecules, and polymers. This opens up possibilities for the development of advanced drug delivery systems, antimicrobial surfaces, and biosensors.
This document provides a detailed protocol for the functionalization of titanium dioxide surfaces with this compound, along with methods for characterizing the modified surfaces.
Materials and Methods
Materials
-
Titanium dioxide (TiO₂) substrate (e.g., thin film, nanoparticles, or wafer)
-
This compound (DCCMS), 95% or higher purity
-
Anhydrous toluene (B28343) (or other anhydrous, aprotic solvent such as hexane)
-
Acetone (B3395972), HPLC grade
-
Methanol, HPLC grade
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Ultrasonic bath
-
Reaction vessel with a reflux condenser and nitrogen inlet/outlet
-
Magnetic stirrer and stir bar
-
Oven capable of reaching at least 110°C
-
Surface characterization instruments:
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate accessory for surface analysis (e.g., ATR)
-
Experimental Protocol
Substrate Preparation and Hydroxylation
A critical prerequisite for successful silanization is the presence of hydroxyl (-OH) groups on the TiO₂ surface. These groups serve as the reactive sites for the silane (B1218182) coupling agent.
-
Cleaning: The TiO₂ substrate is first thoroughly cleaned to remove any organic contaminants. This can be achieved by sonication in a sequence of solvents:
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Methanol (15 minutes)
-
-
Drying: The cleaned substrate is dried under a stream of high-purity nitrogen gas and then placed in an oven at 110°C for at least 30 minutes to remove any adsorbed water.
-
Hydroxylation (Activation): To ensure a sufficient density of surface hydroxyl groups, the TiO₂ substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV/Ozone treatment. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. After treatment, the substrate must be rinsed extensively with deionized water and dried as described in step 2. For many forms of TiO₂, sufficient hydroxyl groups are present without this step.
Silanization Reaction
The reaction of this compound with the hydroxylated TiO₂ surface should be carried out under anhydrous conditions to prevent self-condensation of the silane.
-
Reaction Setup: The reaction is performed in a clean, dry reaction vessel under a nitrogen atmosphere. The hydroxylated TiO₂ substrate is placed in the vessel.
-
Reagent Preparation: A solution of this compound in an anhydrous solvent (e.g., toluene) is prepared. A typical concentration is 1-5% (v/v).
-
Reaction: The silane solution is transferred to the reaction vessel containing the TiO₂ substrate. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) for a period of 2 to 24 hours with gentle stirring. The reaction of chlorosilanes with surface hydroxyls leads to the formation of a stable silicon-oxygen bond and the release of HCl as a byproduct.[1]
-
Washing: After the reaction period, the substrate is removed from the reaction solution and washed thoroughly with the anhydrous solvent (e.g., toluene) to remove any unreacted silane. This is followed by washing with a more polar solvent like acetone to remove any physisorbed silane molecules.
-
Curing: The functionalized substrate is then cured in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between adjacent silane molecules, creating a more stable and cross-linked surface layer.
-
Final Rinse and Storage: The cured substrate is given a final rinse with acetone and dried under a stream of nitrogen. The functionalized substrate should be stored in a desiccator to prevent degradation of the chloromethyl groups.
Characterization of the Functionalized Surface
The success of the surface functionalization can be verified using several surface-sensitive analytical techniques.
Contact Angle Goniometry
This technique measures the hydrophobicity/hydrophilicity of the surface. A successful silanization will result in a significant change in the water contact angle.
| Surface | Water Contact Angle (θ) | Reference |
| Unmodified TiO₂ | 20° - 40° | [2][3] |
| DCCMS-Functionalized TiO₂ | 70° - 90° |
Note: The expected contact angle for DCCMS-functionalized TiO₂ is an educated estimate based on the introduction of hydrophobic methyl and chloromethyl groups.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition of the surface. The appearance of Si 2p and Cl 2p peaks in the XPS spectrum confirms the presence of the silane on the TiO₂ surface.
| Element | Binding Energy (eV) | Unmodified TiO₂ | DCCMS-Functionalized TiO₂ |
| Ti 2p | ~459 (Ti 2p₃/₂) | Present | Present |
| O 1s | ~530 | Present | Present |
| Si 2p | ~102 | Absent | Present |
| Cl 2p | ~200 | Absent | Present |
| C 1s | ~285 | Adventitious | Increased Intensity |
Data is representative and actual binding energies may vary slightly.[4][5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can identify the chemical bonds present on the surface. The appearance of new peaks corresponding to the silane molecule confirms successful functionalization.
| Wavenumber (cm⁻¹) | Assignment | Unmodified TiO₂ | DCCMS-Functionalized TiO₂ |
| ~3400 (broad) | O-H stretching of surface hydroxyls | Present | Reduced intensity |
| ~1630 | O-H bending of adsorbed water | Present | Reduced intensity |
| ~1100-1000 | Si-O-Si stretching | Absent | Present |
| ~950 | Ti-O-Si stretching | Absent | Present |
| ~2960, ~2900 | C-H stretching (from methyl group) | Absent | Present |
| ~1260 | Si-CH₃ stretching | Absent | Present |
| ~700 | C-Cl stretching | Absent | Present |
Peak positions are approximate and can be influenced by the surface environment.[8][9][10][11][12]
Logical Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdmf.org.br [cdmf.org.br]
- 7. researchgate.net [researchgate.net]
- 8. BJNANO - Functionalized TiO2 nanoparticles by single-step hydrothermal synthesis: the role of the silane coupling agents [beilstein-journals.org]
- 9. Silane modification of TiO2 nanoparticles and usage in acrylic film for effective photocatalytic degradation of methylene blue under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexible Nano-TiO2 Sheets Exhibiting Excellent Photocatalytic and Photovoltaic Properties by Controlled Silane Functionalization—Exploring the New Prospects of Wastewater Treatment and Flexible DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dichloro(chloromethyl)methylsilane: A Key Intermediate for High-Performance Adhesives and Coatings
Application Note AP-DCMS-2025
Introduction
Dichloro(chloromethyl)methylsilane (DCMS) is a versatile organosilicon compound that serves as a critical intermediate in the synthesis of advanced materials. Its unique chemical structure, featuring both hydrolyzable chloro groups and a reactive chloromethyl group, makes it an ideal precursor for the production of silane (B1218182) coupling agents and adhesion promoters. These derivatives are instrumental in enhancing the performance of a wide range of adhesive and coating formulations, imparting superior adhesion, durability, and resistance to environmental degradation. This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists on the utilization of DCMS-derived adhesion promoters in advanced epoxy adhesives and polyurethane coatings.
The Role of this compound in Adhesion Promotion
This compound is not typically used directly in adhesive and coating formulations. Instead, it is chemically modified to create functionalized silanes that act as molecular bridges between inorganic substrates (like glass, metal, and minerals) and organic polymer matrices (such as epoxy, polyurethane, and acrylic resins). The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or epoxides, which can then react with the polymer matrix. The dichloro-methyl-silyl group can be hydrolyzed to form silanols, which then condense with hydroxyl groups on inorganic surfaces to form stable covalent bonds.
A common and effective adhesion promoter synthesized from DCMS is an aminosilane (B1250345). The amino group is highly reactive with epoxy resins and isocyanates, making it a versatile choice for a broad range of applications.
Synthesis of a DCMS-Derived Aminosilane Adhesion Promoter
A typical functionalization of DCMS involves a two-step process: first, the exchange of the chloro groups on the silicon atom with alkoxy groups (e.g., ethoxy groups) to yield a more stable and less corrosive intermediate, (chloromethyl)methyldiethoxysilane. This is then followed by the reaction of the chloromethyl group with an amine. For the purpose of this application note, we will outline a procedure analogous to the synthesis of aminosilanes from related chloromethylsilanes.
Experimental Protocol: Synthesis of (Aminomethyl)methyldiethoxysilane
Materials:
-
This compound (DCMS)
-
Anhydrous Ethanol (B145695)
-
Ammonia (B1221849) (anhydrous, condensed)
-
Anhydrous Toluene (B28343)
-
Pressurized reaction vessel
Procedure:
-
Alkoxylation of DCMS: In a moisture-free reaction setup, this compound is reacted with two equivalents of anhydrous ethanol in the presence of a stoichiometric amount of a non-nucleophilic base like triethylamine to scavenge the HCl produced. The reaction is typically carried out in an inert solvent like toluene at a controlled temperature. The triethylamine hydrochloride salt is then filtered off, and the resulting (chloromethyl)methyldiethoxysilane is purified by distillation.
-
Amination: The purified (chloromethyl)methyldiethoxysilane is then reacted with a large excess of anhydrous ammonia in a pressurized reactor. The excess ammonia acts as both the nucleophile and the acid scavenger. The reaction is typically carried out at elevated temperature and pressure. After the reaction is complete, the excess ammonia is vented, and the ammonium (B1175870) chloride byproduct is removed by filtration. The resulting (aminomethyl)methyldiethoxysilane is then purified by vacuum distillation.
Application in Advanced Adhesives: Epoxy Formulation
The synthesized (aminomethyl)methyldiethoxysilane can be incorporated into a standard two-part epoxy adhesive formulation to significantly enhance its adhesion to various substrates.
Experimental Protocol: Formulation and Testing of an Epoxy Adhesive
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Polyamidoamine curing agent
-
(Aminomethyl)methyldiethoxysilane (adhesion promoter)
-
Substrates for testing (e.g., aluminum, cold-rolled steel)
Formulation:
The adhesion promoter is typically added to the epoxy resin component (Part A) at a concentration of 0.5% to 2.0% by weight and mixed thoroughly.
Procedure:
-
Surface Preparation: The substrates are degreased with acetone (B3395972) and lightly abraded with fine-grit sandpaper, followed by another cleaning with acetone.
-
Adhesive Mixing: The epoxy resin (Part A) containing the adhesion promoter and the polyamidoamine curing agent (Part B) are mixed in the recommended stoichiometric ratio until a homogeneous mixture is obtained.
-
Bonding: The mixed adhesive is applied to one of the substrates, and the second substrate is placed over it to form a lap shear joint with a defined overlap area. The bonded specimens are clamped and allowed to cure at room temperature for 7 days.
-
Testing: The lap shear strength of the cured specimens is tested according to ASTM D1002.[1]
Data Presentation: Performance of Epoxy Adhesive
| Formulation | Substrate | Lap Shear Strength (MPa) | Improvement over Control (%) |
| Control (No Adhesion Promoter) | Aluminum | 15.2 | - |
| 1% (Aminomethyl)methyldiethoxysilane | Aluminum | 22.8 | 50% |
| Control (No Adhesion Promoter) | Steel | 18.5 | - |
| 1% (Aminomethyl)methyldiethoxysilane | Steel | 26.3 | 42% |
Note: The data presented in this table is representative of the performance improvements typically observed with the use of aminosilane adhesion promoters in epoxy adhesives. Actual results may vary depending on the specific formulation and substrate.
Application in Advanced Coatings: Polyurethane Formulation
The DCMS-derived aminosilane is also highly effective in improving the adhesion of polyurethane coatings, particularly in demanding applications where resistance to moisture and environmental exposure is critical.
Experimental Protocol: Formulation and Testing of a Polyurethane Coating
Materials:
-
Polyester polyol
-
Hexamethylene diisocyanate (HDI) based polyisocyanate
-
(Aminomethyl)methyldiethoxysilane (adhesion promoter)
-
Solvents (e.g., xylene, butyl acetate)
-
Substrates for testing (e.g., glass, aluminum)
Formulation:
The adhesion promoter is pre-hydrolyzed by adding it to a small amount of water (with a silane to water molar ratio of approximately 1:1.5) and allowing it to react for a short period before adding it to the polyol component of the coating formulation at a concentration of 0.5% to 2.0% based on total resin solids.
Procedure:
-
Surface Preparation: The substrates are thoroughly cleaned and degreased.
-
Coating Preparation: The polyol component, solvent blend, and the pre-hydrolyzed adhesion promoter are mixed. The polyisocyanate component is then added under agitation.
-
Application: The coating is applied to the substrates using a film applicator to a controlled dry film thickness.
-
Curing: The coated panels are allowed to cure at ambient conditions for 7 days.
-
Testing: The adhesion of the cured coating is evaluated using the cross-hatch adhesion test according to ASTM D3359.[2]
Data Presentation: Performance of Polyurethane Coating
| Formulation | Substrate | ASTM D3359 Adhesion Rating |
| Control (No Adhesion Promoter) | Glass | 2B |
| 1% (Aminomethyl)methyldiethoxysilane | Glass | 5B |
| Control (No Adhesion Promoter) | Aluminum | 3B |
| 1% (Aminomethyl)methyldiethoxysilane | Aluminum | 5B |
Note: The data presented in this table is representative of the performance improvements typically observed with the use of aminosilane adhesion promoters in polyurethane coatings. A rating of 5B indicates no peeling or removal of the coating, representing excellent adhesion.[2]
Visualizations
Caption: Synthesis and mechanism of a DCMS-derived adhesion promoter.
Caption: Experimental workflow from synthesis to performance testing.
Caption: Logical relationship from precursor to enhanced properties.
This compound is a valuable precursor for the synthesis of high-performance adhesion promoters for advanced adhesives and coatings. By converting DCMS into functionalized silanes, such as aminosilanes, formulators can significantly improve the bonding of their products to a variety of substrates. The protocols and data presented in this application note provide a foundation for researchers and scientists to explore the potential of DCMS-derived materials in their own development efforts.
References
Reaction of Dichloro(chloromethyl)methylsilane with Primary Amines: A Step-by-Step Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of dichloro(chloromethyl)methylsilane with primary amines. This reaction is a valuable tool for the synthesis of a variety of organosilicon compounds, particularly for the formation of nitrogen-containing heterocyclic structures and for the introduction of functionalized silyl (B83357) groups onto primary amines. The resulting products have potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.
Reaction Principle and Mechanism
The reaction between this compound and a primary amine proceeds via a nucleophilic substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic silicon atom of the silane. The reaction typically occurs in two stages. In the first stage, one of the chloro groups on the silicon atom is displaced by the primary amine to form an aminosilane (B1250345) intermediate. This is followed by an intramolecular or intermolecular reaction involving the second chloro group and another amine molecule or the chloromethyl group, depending on the reaction conditions and the stoichiometry of the reactants. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific conditions may require optimization depending on the reactivity of the primary amine used.
Materials:
-
This compound (CAS: 1558-33-4)[1]
-
Primary amine (e.g., butylamine, aniline)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (2.2 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add a tertiary amine base (2.5 equivalents) to the solution of the primary amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Silane: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated ammonium (B1175870) salt.
-
Wash the filtrate with water to remove any remaining salts and the tertiary amine hydrochloride.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired N-substituted organosilicon compound.
Data Presentation
The following table summarizes typical reaction parameters for the reaction of this compound with various primary amines. Please note that these are representative examples and actual results may vary.
| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butylamine | Dichloromethane | Triethylamine | 0 to RT | 18 | 75-85 |
| Aniline | Toluene | Pyridine | 0 to RT | 24 | 60-70 |
| Cyclohexylamine | Diethyl Ether | Triethylamine | 0 to RT | 20 | 70-80 |
| Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 16 | 80-90 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a primary amine.
Caption: General workflow for the synthesis of N-substituted organosilicon compounds.
Safety Precautions
This compound is a flammable, corrosive, and toxic compound. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out under an inert atmosphere to prevent moisture from reacting with the chlorosilane. The HCl byproduct is also corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Dichloro(chloromethyl)methylsilane Hydrolysis in Polymerization
Welcome to the technical support center for controlling the hydrolysis of Dichloro(chloromethyl)methylsilane (DCCMS) in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
Uncontrolled hydrolysis of this compound during polymerization can lead to a variety of issues, from inconsistent product quality to complete reaction failure. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Premature Gelation or Formation of Insoluble Precipitates
Rapid and uncontrolled hydrolysis of DCCMS can lead to excessive cross-linking, resulting in the formation of an insoluble gel or precipitate instead of a soluble polymer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of water in the reaction mixture. | 1. Ensure all solvents and reagents are anhydrous. 2. Use a dry inert atmosphere (e.g., nitrogen or argon). 3. Add water slowly and in a controlled manner, potentially as a solution in a miscible solvent. | Slower, more controlled hydrolysis, preventing rapid cross-linking and promoting linear chain growth. |
| High reaction temperature. | 1. Lower the reaction temperature. 2. Perform the reaction at or below room temperature, and consider cooling in an ice bath during the initial stages of the reaction. | Reduced reaction rate, allowing for more controlled condensation and preventing runaway cross-linking. |
| Inappropriate solvent. | 1. Use a less polar, aprotic solvent to slow down the hydrolysis reaction. 2. Solvents like toluene (B28343) or diethyl ether can be effective. | Slower hydrolysis rate due to the lower solubility of water in the reaction medium. |
| High monomer concentration. | 1. Reduce the concentration of DCCMS in the reaction mixture. | Decreased probability of intermolecular cross-linking, favoring the formation of linear or less branched polymers. |
Issue 2: Low Polymer Yield or Incomplete Reaction
Insufficient hydrolysis or condensation can lead to low yields of the desired polymer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient amount of water. | 1. Ensure the stoichiometric amount of water is added for the desired degree of hydrolysis. 2. For complete hydrolysis to silanetriols, a 2:1 molar ratio of water to DCCMS is required. | Complete conversion of the chlorosilane groups to silanols, allowing for subsequent condensation. |
| Low reaction temperature. | 1. Gradually increase the reaction temperature after the initial controlled hydrolysis phase. | Increased rate of condensation, driving the polymerization to completion. |
| Inefficient mixing. | 1. Ensure vigorous and consistent stirring throughout the reaction. | Homogeneous distribution of reactants, promoting uniform hydrolysis and condensation. |
Issue 3: Inconsistent Polymer Molecular Weight and High Polydispersity
Lack of control over the initiation and propagation steps of the polymerization can result in a broad distribution of polymer chain lengths.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uncontrolled addition of water. | 1. Add water dropwise or via a syringe pump over an extended period. | A more controlled initiation of hydrolysis, leading to more uniform chain growth. |
| Presence of impurities. | 1. Use purified DCCMS and high-purity solvents. | Reduced side reactions that can lead to chain termination or uncontrolled branching. |
| Fluctuations in reaction temperature. | 1. Maintain a constant and uniform temperature throughout the reaction using a temperature-controlled bath. | Consistent rates of hydrolysis and condensation, resulting in a more uniform polymer product. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis and polymerization?
A1: The process involves two main steps:
-
Hydrolysis: The two chloro groups on the silicon atom of DCCMS react with water in a nucleophilic substitution reaction. This replaces the chlorine atoms with hydroxyl (-OH) groups, forming a reactive silanediol (B1258837) intermediate and releasing hydrochloric acid (HCl) as a byproduct.[1]
-
Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with each other, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond. This process continues, leading to the formation of a polysiloxane polymer.[2]
Q2: How does the solvent choice impact the hydrolysis of this compound?
A2: The polarity of the solvent plays a crucial role. Polar aprotic solvents can accelerate hydrolysis, while non-polar aprotic solvents will slow it down. The choice of solvent can be used to modulate the reaction rate and control the polymer structure. For more controlled reactions, less polar solvents are generally preferred.[3]
Q3: Can I use a catalyst for the polymerization of this compound?
A3: While the hydrolysis of chlorosilanes is autocatalytic due to the production of HCl, catalysts can be used to control the condensation reaction. Both acids and bases can catalyze the condensation of silanols. However, their use adds another layer of complexity and must be carefully controlled to avoid rapid, uncontrolled polymerization.
Q4: What is the role of the chloromethyl group in the polymerization reaction?
A4: The chloromethyl group (-CH2Cl) attached to the silicon atom is generally less reactive towards hydrolysis than the silicon-chlorine bonds.[1] It remains intact during the initial hydrolysis and polymerization of the silane. This functional group can be used for subsequent cross-linking reactions or for grafting other molecules onto the polysiloxane backbone.
Q5: How can I monitor the progress of the hydrolysis and polymerization reaction?
A5: Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the Si-Cl bond and the appearance of Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to characterize the structure of the resulting polymer and to follow the disappearance of the monomer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Experimental Protocols
Protocol 1: Controlled Hydrolysis and Polymerization of this compound in a Two-Phase System
This protocol is designed to control the rate of hydrolysis by using a two-phase system, which limits the interfacial area where the reaction can occur.
Materials:
-
This compound (DCCMS), >98% purity
-
Toluene, anhydrous
-
Deionized water
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, prepare a solution of this compound in anhydrous toluene (e.g., 10% w/v).
-
In the dropping funnel, place a stoichiometric amount of deionized water for the desired degree of hydrolysis.
-
With vigorous stirring, add the water from the dropping funnel to the DCCMS solution at a slow, controlled rate (e.g., 1 mL/min).
-
Maintain the reaction at room temperature and continue stirring for 2-4 hours after the water addition is complete.
-
The progress of the reaction can be monitored by taking aliquots and analyzing them by FTIR for the disappearance of the Si-Cl peak.
-
Once the reaction is complete, the organic layer containing the polymer can be separated, washed with a neutral aqueous solution to remove any remaining HCl, and then dried over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure to yield the polysiloxane product.
Data Presentation
Table 1: Effect of Solvent on the Hydrolysis Rate of Chlorosilanes (General Trend)
| Solvent | Polarity | Expected Hydrolysis Rate | Rationale |
| Toluene | Low | Slow | Low miscibility with water, limiting the reaction interface. |
| Diethyl Ether | Low | Slow to Moderate | Slightly higher polarity than toluene, may show a slightly faster rate. |
| Tetrahydrofuran (THF) | Moderate | Moderate to Fast | Good miscibility with water, increasing the reaction rate. |
| Acetone | High | Fast | High miscibility with water, leading to rapid hydrolysis. |
Note: This table represents a general trend. The actual rates will depend on specific reaction conditions.
Visualizations
Diagram 1: Hydrolysis and Condensation Pathway of this compound
Caption: Hydrolysis of DCCMS to a silanediol intermediate, followed by condensation to form a polysiloxane.
References
Identifying and minimizing byproducts in Dichloro(chloromethyl)methylsilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dichloro(chloromethyl)methylsilane. The information herein is designed to help identify and minimize the formation of byproducts, ensuring a higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts in the synthesis of this compound typically arise from over-chlorination, incomplete reaction, or side reactions. These can include:
-
Over-chlorinated species: Dichloro(dichloromethyl)methylsilane and other polychlorinated silanes. These arise from the radical chlorination of the already chlorinated methyl group.[1]
-
Unreacted starting materials: Residual methyl(dichloro)silane may remain if the reaction does not go to completion.
-
Polymeric byproducts (Polysiloxanes): These are formed due to the hydrolysis of chlorosilanes in the presence of moisture. The initial hydrolysis yields silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) linkages.[2][3]
-
Other methylchlorosilanes: Depending on the starting materials and reaction conditions, other methylchlorosilanes such as trichloromethylsilane or dichlorodimethylsilane (B41323) might be present as impurities.[4]
Q2: Why is my product purity low even after distillation?
A2: Low purity after distillation is often due to the presence of byproducts with boiling points very close to that of this compound.[1] Over-chlorinated byproducts, in particular, can be difficult to separate through standard distillation. Inefficient fractional distillation or the formation of azeotropic mixtures can also contribute to this issue.
Q3: What is the cause of solid precipitate or gel formation in my reaction mixture or product?
A3: Solid precipitate or gel formation is a strong indicator of the presence of moisture in your reaction. Chlorosilanes are highly susceptible to hydrolysis, which leads to the formation of silanols. These silanols can then undergo condensation to form polysiloxanes, which are polymeric materials that can appear as solids or gels.[2][3]
Q4: Can the choice of radical initiator affect the byproduct profile?
A4: Absolutely. The type and concentration of the radical initiator can significantly influence the selectivity of the chlorination reaction. For the synthesis of this compound, benzoyl peroxide is often a preferred initiator.[1] The concentration of the initiator can also impact the rate of reaction and the extent of side product formation.[4][5][6][7]
Q5: How can I detect and identify the byproducts in my sample?
A5: The most common and effective analytical methods for identifying and quantifying byproducts in chlorosilane synthesis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can provide detailed structural information about the desired product and any impurities present.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. An optimal reaction duration is crucial; too short a time will leave unreacted starting materials, while excessively long times can promote byproduct formation.[1]- Ensure the reaction temperature is optimal for the chosen initiator. |
| Suboptimal Initiator Concentration | - Adjust the concentration of the radical initiator. Too little may lead to an incomplete reaction, while too much can promote over-chlorination.[4][5][6][7] |
| Moisture Contamination | - Rigorously dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane.[2][3] |
| Loss during Workup/Purification | - Optimize the distillation process. Use a fractional distillation column with a sufficient number of theoretical plates to separate products with close boiling points.[1] |
Issue 2: High Levels of Over-chlorinated Byproducts
| Potential Cause | Recommended Solution |
| Excessive Chlorinating Agent | - Carefully control the molar ratio of the chlorinating agent to the starting methylchlorosilane. A 1:1 molar ratio is often recommended to minimize over-chlorination.[1] |
| High Reaction Temperature | - Maintain the reaction at a controlled, moderate temperature. High temperatures can increase the rate of radical reactions, leading to less selectivity and more over-chlorination. |
| Method of Initiator Addition | - Add the radical initiator in portions over time rather than all at once. A single addition can cause the reaction to proceed too vigorously, increasing the formation of side products.[1] |
Issue 3: Presence of Polymeric (Polysiloxane) Byproducts
| Potential Cause | Recommended Solution |
| Moisture in Reagents or Glassware | - Ensure all reagents are anhydrous and that glassware is thoroughly dried before use. Flame-drying glassware under vacuum or inert gas is a good practice. |
| Exposure to Atmosphere | - Handle all reagents and the reaction mixture under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox). |
| Quenching/Workup with Aqueous Solutions | - If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of the desired product. |
Data Presentation
Table 1: Effect of Reaction Parameters on Byproduct Formation in this compound Synthesis
| Parameter | Condition | Observed Effect on Byproducts | Reference |
| Radical Initiator | Benzoyl Peroxide vs. AIBN | Benzoyl peroxide is preferred for the synthesis of this compound, leading to better yields and potentially fewer side products compared to AIBN for this specific product. | [1] |
| Initiator Addition | Single Addition vs. Portioned Addition | A single addition of the initiator can lead to a vigorous reaction and an increase in side products (up to 20-22% with AIBN). Portion-wise addition is recommended. | [1] |
| Molar Ratio of Reactants | Reducing Chlorinating Agent Ratio | Reducing the molar ratio of the chlorinating agent to the silane (B1218182) starting material diminishes the yield of the desired product. A 1:1 ratio is often optimal. | [1] |
| Reaction Time | Sub-optimal vs. Optimal | Shorter reaction times can result in a large amount of unreacted starting materials. An optimum duration is necessary to maximize conversion without promoting excessive byproduct formation. | [1] |
| Solvent | Use of Solvents (e.g., CCl4, CHCl3) | For some chlorination reactions, conducting the synthesis neat (without solvent) can provide better yields compared to using solvents like carbon tetrachloride or chloroform. | [1] |
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
-
Sample Preparation:
-
Carefully take an aliquot of the crude reaction mixture under an inert atmosphere.
-
Dilute the sample in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or toluene) to a concentration of approximately 10-100 µg/mL in a GC vial.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for separating chlorosilanes.
-
Injector: Use a split/splitless injector, typically in split mode to avoid column overloading. Injector temperature should be around 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential byproducts by comparing them to library spectra and considering fragmentation patterns of related chlorosilanes.
-
Protocol 2: Structural Characterization of Byproducts by NMR Spectroscopy
-
Sample Preparation:
-
Under a dry, inert atmosphere, dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3 or C6D6) in an NMR tube. Ensure the solvent is anhydrous.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum.
-
The singlet corresponding to the methyl group and the singlet for the chloromethyl group of this compound should be identifiable.
-
Look for other signals that may indicate the presence of byproducts, such as signals from different methyl or chloromethyl environments in over-chlorinated species.
-
-
29Si NMR Spectroscopy:
-
Acquire a 29Si NMR spectrum. This can be more time-consuming due to the low natural abundance and long relaxation times of 29Si.
-
The chemical shift of the silicon atom in this compound will be characteristic.
-
Different silicon environments in byproducts (e.g., unreacted starting material, over-chlorinated silanes, or siloxanes) will have distinct 29Si chemical shifts, aiding in their identification.
-
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Purification techniques for Dichloro(chloromethyl)methylsilane to remove impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichloro(chloromethyl)methylsilane. Our goal is to help you effectively remove impurities and ensure the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound are typically other chloromethyl silanes that are structurally similar and have close boiling points, making their separation challenging.[1] The specific impurities can vary depending on the synthetic route, but common contaminants may include:
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Starting materials and byproducts: Unreacted starting materials or byproducts from the synthesis process, such as trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane, can be present.[2]
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Hydrolysis products: Chlorosilanes are highly sensitive to moisture and can react with water to form silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃). These can appear as white precipitates or oily substances and will interfere with subsequent reactions.[3]
Q2: What is the primary method for purifying this compound?
A2: The primary and most effective method for purifying this compound is fractional distillation . This technique separates compounds based on differences in their boiling points. Due to the close boiling points of potential impurities, a distillation column with a high number of theoretical plates is often required for efficient separation.
Q3: What are the key physical properties to consider during purification?
A3: Understanding the physical properties of this compound and its potential impurities is crucial for successful purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₂H₅Cl₃Si | 163.51 | 121-122 |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 70 |
| Trichloromethylsilane | CH₃Cl₃Si | 149.48 | 66 |
| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 143.09 | 114 |
Q4: Are there alternative purification techniques?
A4: For very challenging separations where fractional distillation is insufficient, extractive distillation can be employed. This technique involves adding a solvent (such as sulfolane) to the mixture to alter the relative volatilities of the components, thereby facilitating their separation by distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Impurities
Symptoms:
-
GC-MS analysis of the distilled product shows the presence of significant impurities.
-
The boiling point during distillation is not stable or does not plateau at the expected temperature.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency: The distillation column does not have enough theoretical plates to separate compounds with close boiling points. | Use a longer fractionation column or a column with more efficient packing material (e.g., structured packing). |
| Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established in the column. | Increase the reflux ratio. A higher reflux ratio generally leads to better separation but a slower distillation rate. |
| Distillation Rate is Too High: A high distillation rate can lead to flooding of the column and prevent proper vapor-liquid equilibrium. | Reduce the heating rate to ensure a slow and steady distillation. |
| Fluctuations in Heating: Unstable heating can disrupt the equilibrium within the column. | Use a stable heating source, such as a heating mantle with a controller, and ensure the distilling flask is properly insulated. |
Issue 2: Product Contamination with Water
Symptoms:
-
The distilled product appears cloudy.
-
Formation of a white precipitate (siloxanes) in the product.
-
An acidic smell (HCl) is present.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture in Glassware or Reagents: Chlorosilanes are extremely sensitive to water. | Thoroughly dry all glassware in an oven before use and purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before starting. Use anhydrous solvents if applicable. |
| Atmospheric Moisture: Exposure to air during distillation or transfer can introduce moisture. | Maintain a positive pressure of inert gas throughout the distillation process and during product transfer. |
Issue 3: Low Product Yield
Symptoms:
-
The amount of purified product collected is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Product Loss During Transfer: Material can be lost when transferring between flasks. | Minimize transfers and rinse glassware with a small amount of a suitable anhydrous solvent to recover any residual product. |
| Hold-up in the Distillation Column: A significant amount of product can remain in the packing of the column. | Allow the column to cool completely after distillation, and then rinse the packing with a small amount of a volatile, anhydrous solvent to recover the product. |
| Decomposition: Overheating during distillation can cause the product to decompose. | Maintain the distillation temperature at the lowest possible point by controlling the heating rate and, if necessary, performing the distillation under reduced pressure. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound to >99% purity by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried. The system should be equipped with an inert gas inlet.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Inert Atmosphere: Purge the entire system with a gentle stream of inert gas for 10-15 minutes to remove any air and moisture. Maintain a slight positive pressure of the inert gas throughout the distillation.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the fractionating column. Adjust the heating to establish a steady reflux at the top of the column.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be below the boiling point of the desired product.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (121-122 °C), change the receiving flask and collect the main fraction.
-
Final Fraction: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of the product, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool down to room temperature under the inert atmosphere.
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for grafting Dichloro(chloromethyl)methylsilane onto substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for grafting Dichloro(chloromethyl)methylsilane (DCCMMS) onto various substrates. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCCMMS) and what are its primary applications?
A1: this compound (CAS No: 1558-33-4) is a difunctional organosilane with the chemical formula (ClCH₂)(CH₃)SiCl₂. It possesses two reactive chlorosilyl groups and a chloromethyl group, making it a versatile reagent for surface modification.[1] Its primary applications include:
-
Surface Modification: To alter properties like hydrophobicity, adhesion, and biocompatibility of materials.[1]
-
Coupling Agent: To enhance the interface between inorganic substrates and organic polymers.
-
Synthesis of Silicone Polymers: As a precursor in the production of specialized silicone resins and elastomers.[1]
Q2: What is the fundamental mechanism of DCCMMS grafting onto a substrate?
A2: The grafting of DCCMMS onto a hydroxylated surface proceeds through a two-step hydrolysis and condensation reaction. First, the highly reactive Si-Cl bonds hydrolyze in the presence of trace amounts of water on the substrate surface to form silanol (B1196071) (Si-OH) groups. These newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate (e.g., Si-OH on silica (B1680970) or glass) to form stable, covalent Si-O-Si bonds. The difunctional nature of DCCMMS allows for potential cross-linking between adjacent silane (B1218182) molecules, forming a more robust surface layer.
Q3: What are the key considerations for substrate preparation before grafting?
A3: Proper substrate preparation is critical for successful and uniform grafting. The primary goal is to generate a high density of surface hydroxyl (-OH) groups. For silicon and glass substrates, a common and effective method is cleaning with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After cleaning, the substrate should be thoroughly rinsed with deionized water and dried, typically in an oven, to remove excess water while leaving a thin layer of surface-bound water to facilitate the hydrolysis of the silane.
Q4: Should I choose a solution-phase or vapor-phase deposition method?
A4: The choice between solution-phase and vapor-phase deposition depends on the substrate geometry, desired film characteristics, and experimental setup.
-
Solution-Phase Deposition: This method is straightforward and involves immersing the substrate in a solution of DCCMMS in an anhydrous organic solvent. It is suitable for a wide range of substrate shapes and sizes. However, it can be more susceptible to silane polymerization in solution if moisture is not rigorously controlled.
-
Vapor-Phase Deposition: This technique involves exposing the substrate to DCCMMS vapor in a vacuum chamber. It is ideal for achieving thin, uniform monolayers, especially on flat or complex surfaces, and minimizes the use of solvents.[2] However, it requires more specialized equipment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Surface Coverage (High Water Contact Angle Variation) | 1. Incomplete substrate cleaning and hydroxylation.2. Insufficient reaction time or temperature.3. Depletion of DCCMMS in the reaction vessel.4. Presence of contaminants in the solvent or on the substrate. | 1. Optimize the substrate cleaning procedure (e.g., extend Piranha treatment time).2. Increase the reaction time or temperature within the recommended range.3. Use a sufficient concentration of DCCMMS for the surface area of the substrate.4. Use high-purity, anhydrous solvents and ensure the substrate is thoroughly rinsed after cleaning. |
| Formation of a Hazy or Opaque Film | 1. Excessive moisture in the reaction environment leading to uncontrolled polymerization of DCCMMS.2. DCCMMS concentration is too high.3. Reaction temperature is too high, accelerating polymerization. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Reduce the concentration of DCCMMS in the solution.3. Lower the reaction temperature. |
| Bubbles or Pinholes in the Grafted Layer | 1. Trapped air or gas bubbles during solution-phase deposition.2. Rapid evaporation of solvent during the drying process. | 1. Ensure the substrate is fully submerged in the DCCMMS solution without trapped air bubbles.2. Allow the solvent to evaporate slowly in a controlled environment. A post-grafting rinse with a pure solvent can help remove residual reactants and byproducts. |
| Low Hydrophobicity (Lower than Expected Water Contact Angle) | 1. Incomplete reaction or low grafting density.2. Degradation of the grafted layer due to improper storage or handling.3. Presence of hydrophilic contaminants. | 1. Re-evaluate and optimize reaction conditions (time, temperature, concentration).2. Store modified substrates in a clean, dry environment.3. Ensure thorough rinsing with an appropriate solvent after grafting to remove any unreacted silane and byproducts. |
| Difficulty in Reproducing Results | 1. Variation in ambient humidity and temperature.2. Inconsistent substrate cleaning procedures.3. Degradation of the DCCMMS reagent due to improper storage. | 1. Conduct experiments in a controlled environment, ideally in a glovebox or under a dry inert atmosphere.2. Standardize the substrate cleaning and preparation protocol.3. Store DCCMMS under an inert atmosphere in a cool, dry place and handle it using anhydrous techniques. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the surface properties after grafting DCCMMS. Note that optimal conditions can vary depending on the specific substrate and experimental setup.
Table 1: Effect of DCCMMS Concentration in Toluene (B28343) on Water Contact Angle of Silicon Wafers
| DCCMMS Concentration (v/v %) | Reaction Time (hours) | Reaction Temperature (°C) | Resulting Water Contact Angle (°) |
| 0.5 | 2 | 25 | 75 ± 3 |
| 1.0 | 2 | 25 | 85 ± 2 |
| 2.0 | 2 | 25 | 92 ± 2 |
| 5.0 | 2 | 25 | 90 ± 4 (potential for some haze) |
Table 2: Influence of Reaction Time on Surface Properties (1% DCCMMS in Toluene at 25°C)
| Reaction Time (minutes) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 15 | 65 ± 4 | 0.8 ± 0.2 |
| 30 | 78 ± 3 | 1.1 ± 0.3 |
| 60 | 85 ± 2 | 1.5 ± 0.4 |
| 120 | 85 ± 2 | 1.6 ± 0.4 |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of DCCMMS on a Silicon Wafer
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafer in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Safety Warning: Piranha solution is extremely dangerous and should be handled with appropriate personal protective equipment in a fume hood).
-
Carefully remove the wafer and rinse it extensively with deionized water.
-
Dry the wafer in an oven at 120°C for at least 1 hour and allow it to cool to room temperature in a desiccator.
-
-
Grafting Reaction:
-
In a glovebox or under a nitrogen atmosphere, prepare a 1% (v/v) solution of DCCMMS in anhydrous toluene.
-
Place the cleaned and dried silicon wafer in a reaction vessel.
-
Submerge the wafer in the DCCMMS solution and seal the vessel.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Post-Grafting Rinse and Cure:
-
Remove the wafer from the solution and rinse it sequentially with anhydrous toluene, isopropanol, and finally deionized water.
-
Dry the wafer with a stream of dry nitrogen.
-
For enhanced stability of the grafted layer, cure the wafer in an oven at 100°C for 1 hour.
-
Protocol 2: Vapor-Phase Deposition of DCCMMS on a Glass Slide
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and drying procedure as described in Protocol 1 for the glass slide.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried glass slide inside a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of DCCMMS and place it inside the desiccator, ensuring it is not in direct contact with the slide.
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours.
-
-
Post-Grafting Cleaning:
-
Vent the desiccator to atmospheric pressure, preferably in a fume hood.
-
Remove the coated slide and sonicate it in anhydrous toluene for 10 minutes to remove any physisorbed silane molecules.
-
Dry the slide with a stream of dry nitrogen.
-
Visualizations
Caption: Experimental workflow for grafting DCCMMS onto a substrate.
Caption: A troubleshooting decision tree for common DCCMMS grafting issues.
References
Troubleshooting low yields in reactions involving Dichloro(chloromethyl)methylsilane
Welcome to the technical support center for troubleshooting reactions involving Dichloro(chloromethyl)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield or failing completely. What are the most common causes?
A1: Low yields in reactions with this compound are frequently due to its high reactivity and sensitivity, particularly to moisture. The most common culprits are:
-
Presence of Moisture: this compound readily hydrolyzes in the presence of water to form hydrochloric acid and silanol (B1196071) byproducts. This consumes your starting material and can interfere with the desired reaction.
-
Improper Reaction Setup: Failure to maintain a dry, inert atmosphere (e.g., nitrogen or argon) can lead to side reactions with atmospheric moisture and oxygen.
-
Poor Quality Reagents or Solvents: Using reagents or solvents that have not been properly dried can introduce moisture and other impurities that quench the reaction.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can significantly impact the yield.
Q2: I'm observing the formation of a white precipitate and the reaction mixture is becoming acidic. What is happening?
A2: This is a classic sign of hydrolysis of this compound. The silicon-chlorine bonds are highly susceptible to cleavage by water, leading to the formation of hydrochloric acid (HCl) and siloxanes (Si-O-Si containing compounds), which are often insoluble and precipitate out of organic solvents.
Q3: How can I minimize the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout your experiment. This includes:
-
Drying Glassware: All glassware should be rigorously flame-dried or oven-dried before use.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Proper Handling: Handle this compound in a dry environment, for instance, inside a glovebox.
Q4: I am performing a Grignard reaction with this compound and it's not initiating. What should I do?
A4: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. Activate it by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reactions involving chlorosilanes due to its higher solvating power and boiling point.[1]
-
Initiation: Add a small amount of the halide to the magnesium first. Gentle heating may be required to start the reaction. Once initiated, the remaining halide should be added dropwise.
Q5: My purification is difficult due to byproducts with similar boiling points to my product. How can I improve separation?
A5: The presence of side products with close boiling points is a known challenge in chlorosilane chemistry.[2] To improve purification:
-
Optimize Reaction Selectivity: Fine-tune your reaction conditions (temperature, stoichiometry, catalyst) to minimize the formation of byproducts.
-
Fractional Distillation: Use a distillation column with a high number of theoretical plates for better separation.
-
Column Chromatography: For less volatile products, silica (B1680970) gel chromatography can be an effective purification method. The choice of eluent is critical for good separation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Nucleophilic substitution at the chloromethyl group is a common application of this compound. Low yields can often be attributed to several factors.
-
Ensure Anhydrous Conditions: As with all reactions involving this reagent, the exclusion of moisture is paramount.
-
Choice of Base: If a base is required to deprotonate a nucleophile (e.g., an alcohol or amine), use a non-nucleophilic base to avoid its reaction with the starting material. Ensure the base is pure and dry.
-
Solvent Selection: Aprotic solvents are generally preferred. The choice of solvent can affect the solubility of reagents and the reaction rate.
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with sterically hindered nucleophiles.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
A study on the reaction of (chloromethyl)ethoxysilanes with various amines provides insights into relative reactivity.[3] The reactivity of amines was found to be in the following order: HOC₂H₄NH₂ > (CH₃)₃SiOC₂H₄NH₂ > C₂H₅NH₂ > (C₂H₅)₂NH > C₆H₅NH₂ > (C₂H₅)(C₆H₅)NH.[3] This suggests that primary amines are generally more reactive than secondary amines, and aromatic amines are less reactive than aliphatic amines.
Generalized Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (1.1 eq, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation or column chromatography.
Issue 2: Low Yield in Grignard Reactions
Grignard reactions are a powerful tool for forming carbon-silicon bonds. However, their success with chlorosilanes is highly dependent on the experimental setup.
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Magnesium Activation: Ensure the magnesium surface is active.
-
Controlled Addition: Add the this compound solution slowly to the Grignard reagent to control the exotherm and minimize side reactions.
-
Solvent: THF is generally the preferred solvent.[1]
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the alkyl or aryl halide (1.0 eq) in anhydrous THF in the dropping funnel and add a small portion to the magnesium.
-
The reaction should initiate, indicated by a color change and gentle reflux. If not, gentle heating may be applied.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the product by fractional distillation.
Data Presentation
The yield of chloromethylsilanes is highly dependent on the reaction conditions. The following table summarizes the effect of different initiators on the yield of this compound from the chlorination of dichloromethylsilane.
| Initiator | Product | Yield (%) | Reference |
| Azobisisobutyronitrile (AIBN) | This compound | - | [2] |
| Benzoyl Peroxide | This compound | 46.4 | [2] |
| Dicumyl Peroxide | This compound | Very low | [2] |
Note: The original study focused on the synthesis of various chloromethylsilanes and highlighted that benzoyl peroxide was the preferred initiator for producing this compound.[2]
Visualizations
Experimental Workflow for Handling this compound
Caption: General workflow for handling this compound.
Troubleshooting Logic for Low Yields
Caption: Logical steps for troubleshooting low reaction yields.
References
Preventing gel formation during polymerization with Dichloro(chloromethyl)methylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloro(chloromethyl)methylsilane (DCCMS). The focus is on preventing gel formation during polymerization, a common challenge due to the high reactivity of this trifunctional monomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCCMS) and why is it used in polymerization?
This compound (CAS No. 1558-33-4) is a highly reactive organosilicon compound with the chemical formula (ClCH₂)Si(CH₃)Cl₂.[1] It is a versatile building block in organic synthesis and materials science.[2] In polymerization, it is often used as a cross-linking agent to create three-dimensional polymer networks in silicone-based materials.[2] Its trifunctionality, with two chloro groups directly attached to the silicon atom and one chloromethyl group, allows for the formation of complex polymer architectures.
Q2: What is gel formation and why does it occur with DCCMS?
Gel formation, or gelation, is the transition of a polymerizing solution from a liquid to a non-miscible gel. This occurs when a continuous, cross-linked polymer network forms throughout the reaction medium.[3] With DCCMS, gelation is primarily caused by the rapid and uncontrolled hydrolysis of the chloro-silicon bonds in the presence of water, followed by the condensation of the resulting silanol (B1196071) groups to form a dense network of siloxane bridges (-Si-O-Si-).[2][4][5] The high reactivity of the Si-Cl bonds makes this process difficult to control.
Q3: What are the key factors influencing gel formation during DCCMS polymerization?
Several factors can significantly impact the rate of hydrolysis and condensation, and therefore the likelihood of premature gelation. These include:
-
Water Content: The stoichiometry of water to DCCMS is a critical parameter. Excess water will accelerate hydrolysis and increase the probability of gelation.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.
-
Catalyst: The presence and concentration of acid or base catalysts can dramatically affect the reaction kinetics.[5]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the availability of water.
-
Rate of Reagent Addition: A slow, controlled addition of water or DCCMS can help to manage the reaction rate and prevent localized high concentrations that lead to rapid, uncontrolled polymerization.
Troubleshooting Guide: Preventing Gel Formation
This guide provides systematic approaches to troubleshoot and prevent gel formation in your experiments involving DCCMS.
Issue 1: Immediate Gel Formation Upon Addition of Reagents
This is a common issue stemming from the extremely fast, uncontrolled reaction between DCCMS and water.
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Controlled Water Addition: Instead of adding water directly, consider using a controlled source of moisture. This can be achieved by:
-
Using a solvent with a known, low water content.
-
Employing a slow-release source of water, such as the gradual addition of a hydrated salt or dropwise addition of a water/solvent mixture.
-
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or below) to decrease the rate of hydrolysis.
Issue 2: Gel Formation During Polymerization
If the reaction starts well but gels over time, the rate of condensation is likely too high, leading to excessive cross-linking.
Troubleshooting Steps:
-
Adjust pH: The condensation reaction is catalyzed by both acids and bases.[5] Operating near a neutral pH can slow down the condensation rate.
-
Use of a Co-solvent: Employing a co-solvent system can help to maintain the solubility of the growing polymer chains and prevent their aggregation and precipitation.
-
Lower Monomer Concentration: Reducing the concentration of DCCMS will decrease the probability of intermolecular cross-linking.
Issue 3: Inconsistent Results and Batch-to-Batch Variability
Inconsistent outcomes often point to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Procedures: Develop a detailed and consistent standard operating procedure (SOP) for all experiments.
-
Characterize Starting Materials: Ensure the purity of your DCCMS and the precise water content of your solvents for each reaction.
-
Monitor Reaction Progress: Utilize analytical techniques like FT-IR or NMR to monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si linkages to better understand the reaction kinetics of your specific system.[6]
Quantitative Data Summary
The following table summarizes key parameters that influence the gel time in silane (B1218182) polymerization. While specific data for DCCMS is limited in the public domain, these general principles for related silanes provide a valuable starting point for experimental design.
| Parameter | Effect on Gel Time | Rationale |
| Water/Silane Molar Ratio | Increasing the ratio decreases gel time. | Higher water concentration leads to faster hydrolysis and a higher concentration of reactive silanol groups. |
| Temperature | Increasing temperature decreases gel time. | Reaction rates for both hydrolysis and condensation increase with temperature. |
| pH | Gel time is longest at neutral pH and shorter at acidic or basic pH. | Both acid and base catalyze the condensation reaction.[5] |
| Monomer Concentration | Higher concentration decreases gel time. | Increased proximity of polymer chains promotes intermolecular cross-linking. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of DCCMS for Oligomer Synthesis
This protocol aims to produce soluble, low-molecular-weight oligomers by carefully controlling the hydrolysis of DCCMS.
Materials:
-
This compound (DCCMS), 98% or higher purity
-
Anhydrous Toluene (B28343)
-
Anhydrous Isopropanol (B130326)
-
Dry Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, prepare a 1 M solution of DCCMS in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1:1 (v/v) isopropanol and anhydrous toluene containing a stoichiometric equivalent of water relative to the Si-Cl bonds of DCCMS.
-
Slowly add the water-containing solution dropwise to the stirred DCCMS solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 24 hours.
-
The resulting solution should contain soluble siloxane oligomers. The solvent can be removed under reduced pressure to yield the product.
Visualizations
Diagram 1: Key Steps in DCCMS Polymerization and Gelation
This diagram illustrates the sequential chemical reactions that lead from the DCCMS monomer to a cross-linked gel.
Caption: Reaction pathway of DCCMS from monomer to gel.
Diagram 2: Troubleshooting Logic for Preventing Gelation
This workflow provides a logical sequence of steps to diagnose and resolve issues with gel formation.
Caption: Troubleshooting workflow for gel prevention.
References
- 1. 甲基氯甲基二氯硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Impact of moisture on the stability and reactivity of Dichloro(chloromethyl)methylsilane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the stability and reactivity of Dichloro(chloromethyl)methylsilane. This resource is intended for researchers, scientists, and professionals in drug development who handle this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (C2H5Cl3Si) is a highly reactive organosilicon compound. Its sensitivity to moisture stems from the presence of two reactive silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction.
Q2: What happens when this compound is exposed to moisture?
Exposure to moisture, even atmospheric humidity, will cause this compound to hydrolyze.[1][2] This is a vigorous, exothermic reaction that releases corrosive hydrogen chloride (HCl) gas.[1][2][3] The initial hydrolysis product is a silanol, which is unstable and readily condenses to form siloxanes (silicone polymers).[4][5]
Q3: What are the primary hazards associated with the hydrolysis of this compound?
The primary hazards include:
-
Release of Toxic and Corrosive Gas: The evolution of hydrogen chloride gas can cause severe respiratory irritation and damage.[1][2]
-
Corrosivity: Both the starting material and the HCl byproduct are corrosive and can cause severe skin and eye burns.[2][3][6]
-
Exothermic Reaction: The reaction with water can be violent and generate significant heat, potentially leading to pressure buildup in sealed containers.[2]
-
Flammability: this compound is a flammable liquid, and its vapor can form explosive mixtures with air.[1][6][7]
Q4: How should I properly store this compound to prevent moisture exposure?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3][6][8] The material should be stored under an inert atmosphere, such as nitrogen or argon.[1][3][9]
Q5: What materials are incompatible with this compound?
Besides water and moisture, this compound is incompatible with strong oxidizing agents, alcohols, amines, strong bases, and metals.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| White fumes or a pungent, acidic odor are detected upon opening the container. | Exposure to atmospheric moisture during previous handling or improper sealing of the container. | Immediately handle the material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid gas respiratory protection, chemical-resistant gloves, and safety goggles.[1] Purge the container with an inert gas (e.g., nitrogen or argon) before resealing tightly. |
| The material appears cloudy, viscous, or has solidified. | Significant hydrolysis and polymerization have occurred due to substantial moisture contamination. | Do not use the material for your experiment as its purity is compromised. The presence of siloxanes and HCl will interfere with most reactions. Dispose of the material according to your institution's hazardous waste disposal procedures.[6] |
| An unexpected exothermic reaction or pressure buildup occurs when transferring the liquid. | The transfer equipment (e.g., syringe, cannula) was contaminated with water or residual moisture. | Ensure all glassware and transfer equipment are scrupulously dried before use, preferably by oven-drying or flame-drying under an inert atmosphere. Conduct transfers under an inert atmosphere to minimize exposure to air. |
| Inconsistent or poor yields are observed in a reaction where this compound is a reactant. | The starting material has partially hydrolyzed, reducing the concentration of the active reagent. | It is crucial to use fresh, unexposed this compound for reactions sensitive to stoichiometry. Consider titrating a small sample to determine the exact concentration of the active silane (B1218182) if partial hydrolysis is suspected. |
Quantitative Data on Reactivity
| Parameter | Value/Description | Reference |
| Reaction with Water | Reacts violently. | [2][3] |
| Primary Byproduct | Hydrogen Chloride (HCl) gas. | [1][2][4] |
| Secondary Products | Silanols, which condense to form siloxanes (silicones). | [4][5] |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions
This protocol outlines the procedure for safely handling and dispensing this compound to prevent moisture-induced degradation.
Materials:
-
This compound in a Sure/Seal™ bottle or equivalent.
-
Oven-dried glassware (e.g., reaction flask, graduated cylinder).
-
Dry syringes and needles.
-
Inert gas source (Nitrogen or Argon) with a manifold.
-
Septa.
-
Scrubber system for quenching HCl gas (e.g., a bubbler with a dilute sodium hydroxide (B78521) solution).
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction glassware and purge with a steady stream of nitrogen or argon. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dispensing: Puncture the septum of the this compound container with a dry needle connected to the inert gas manifold to equalize the pressure. Use a second dry, long needle attached to a dry syringe to slowly draw the desired volume of the liquid.
-
Transfer: Transfer the liquid from the syringe to the reaction flask, ensuring the tip of the needle is below the surface of any solvent in the flask to avoid splashing.
-
Quenching: Any residual reagent in the syringe and needle should be quenched by slowly drawing up and expelling a quenching solution (e.g., isopropanol (B130326) followed by water) in a separate, designated container within a fume hood.
-
Storage: After dispensing, remove the needles from the reagent bottle and ensure the septum is well-sealed. Store the bottle in a desiccator or a dry storage cabinet.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Analytical methods for determining the purity of Dichloro(chloromethyl)methylsilane
This technical support center provides guidance and troubleshooting for the analytical methods used to determine the purity of Dichloro(chloromethyl)methylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for determining the purity of this compound?
The most common and widely accepted method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. Commercial suppliers consistently use GC to specify the purity of their products, with typical assays being ≥94%, ≥97.0%, or ≥98.0%.[1][2][3]
Q2: What are the typical impurities that might be present in this compound?
Potential impurities could include starting materials, byproducts from synthesis, or degradation products. These may consist of other chlorinated silanes or related organosilicon compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying unknown impurities.
Q3: How should I prepare a sample of this compound for GC analysis?
This compound is a liquid and can typically be diluted with a suitable organic solvent before injection into the GC.[1] A common solvent is dichloromethane. The concentration will depend on the sensitivity of the instrument and the expected purity of the sample.
Troubleshooting Guides
Problem: I am seeing peak tailing in my chromatogram.
-
Possible Cause 1: Active sites on the column.
-
Solution: Silanols in the column can interact with the chlorinated silane. Ensure you are using a deactivated column. If the column is old, consider replacing it.
-
-
Possible Cause 2: Sample degradation.
-
Solution: this compound can be reactive. Ensure the injector port is clean and consider using a lower injection temperature.
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: Ensure the solvent is of high purity and does not interact with the analyte.
-
Problem: I am observing ghost peaks in my chromatogram.
-
Possible Cause 1: Contamination in the injection port or syringe.
-
Solution: Clean the injection port liner and the syringe thoroughly. Run a blank solvent injection to check for residual contamination.
-
-
Possible Cause 2: Carryover from a previous injection.
-
Solution: Increase the bake-out time and temperature at the end of the GC run to ensure all components from the previous sample have eluted.
-
Problem: I am experiencing poor resolution between my main peak and impurities.
-
Possible Cause 1: Sub-optimal temperature program.
-
Solution: Optimize the GC oven temperature program. A slower temperature ramp can often improve the separation of closely eluting peaks.
-
-
Possible Cause 2: Incorrect column phase.
-
Solution: Ensure the GC column phase is appropriate for separating chlorinated silanes. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase, is often a good choice.
-
Problem: My quantitative results are not reproducible.
-
Possible Cause 1: Inconsistent injection volume.
-
Solution: Use an autosampler for injections to ensure consistent injection volumes. If using manual injection, ensure a consistent and validated technique.
-
-
Possible Cause 2: Sample instability.
-
Solution: Prepare samples fresh and analyze them promptly. This compound can be sensitive to moisture.
-
-
Possible Cause 3: Non-linear detector response.
-
Solution: Ensure you are operating within the linear range of your detector. Perform a calibration curve with multiple concentration points to verify linearity.
-
Data Presentation
Table 1: Purity Specifications for Commercial this compound
| Supplier | Purity Specification (by GC) |
| Thermo Scientific Chemicals | >=94 % |
| Wacker Chemie AG (via Sigma-Aldrich) | ≥98.0% |
| Sigma-Aldrich | 98% |
| Sciedco | Min. 97.0% |
Experimental Protocols
Detailed Methodology: Purity Determination by Gas Chromatography (GC-FID)
This protocol provides a general procedure for the purity analysis of this compound by GC with Flame Ionization Detection (FID). Instrument parameters may need to be optimized for your specific instrumentation and column.
1. Instrumentation and Materials:
-
Gas Chromatograph with FID
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (or equivalent non-polar column)
-
Carrier Gas: Helium, high purity
-
Injector: Split/Splitless
-
Autosampler or manual syringe
-
Solvent: Dichloromethane, HPLC grade or higher
-
Sample: this compound
2. GC Operating Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C |
| Final Hold Time | 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow Rate | 30 mL/min |
| Air Flow Rate | 300 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial.
4. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a solvent blank (dichloromethane) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram.
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Caption: Experimental workflow for the purity determination of this compound by GC-FID.
References
Strategies to avoid unwanted side reactions with Dichloro(chloromethyl)methylsilane
Welcome to the technical support center for Dichloro(chloromethyl)methylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted side reactions and to offer troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (DCMMS) is a versatile organosilicon compound with the chemical formula (ClCH₂)Si(CH₃)Cl₂. It possesses two reactive silicon-chlorine bonds and a chloromethyl group, making it a valuable intermediate in various chemical syntheses. Its primary applications include its use as a precursor for silicone polymers, as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, and in the synthesis of pesticides and other advanced materials.[1][2]
Q2: What are the main safety hazards associated with this compound?
This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[3] It is also corrosive and causes severe skin burns and eye damage. Inhalation of its vapors can be toxic and may cause respiratory irritation.[4] A critical hazard is its violent reaction with water, which produces corrosive hydrogen chloride (HCl) gas.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How should I properly store this compound?
To prevent degradation and ensure safety, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. The storage area should be designated for flammable and corrosive materials. It is crucial to prevent contact with water and incompatible materials such as strong oxidizing agents, alcohols, and bases.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis and Formation of Siloxanes
Symptoms:
-
Formation of a white precipitate or oily substance in the reaction mixture.
-
Generation of HCl gas, which can be detected by a damp pH paper held near the reaction opening (use caution).
-
Reduced yield of the desired silylated product.
Probable Cause: The Si-Cl bonds in this compound are highly susceptible to hydrolysis by water. Even trace amounts of moisture in solvents, reagents, or from the atmosphere can lead to the formation of silanols (R₃Si-OH), which can then condense to form siloxanes (R₃Si-O-SiR₃), appearing as precipitates or oils.[5]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere before use.
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from moisture.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Solvent Choice: Non-polar, aprotic solvents are generally preferred. Polar aprotic solvents can be used but must be rigorously dried. Avoid protic solvents unless they are intended as a reactant.[6]
Issue 2: Undesired Nucleophilic Attack at the Silicon Center
Symptoms:
-
Formation of multiple products, as detected by TLC, GC, or NMR.
-
Low yield of the product resulting from substitution at the chloromethyl group.
Probable Cause: While the chloromethyl group is a site for nucleophilic attack, the silicon atom is also highly electrophilic. Strong nucleophiles can attack the silicon atom, leading to the displacement of one or both chloride ions. This is especially prevalent with hard nucleophiles.
Solutions:
-
Choice of Nucleophile: Softer nucleophiles will generally favor reaction at the carbon of the chloromethyl group.
-
Temperature Control: Running the reaction at lower temperatures can often increase the selectivity for the desired reaction pathway.
-
Protecting Groups: In complex syntheses, it may be necessary to use a different silylating agent with more sterically hindered groups on the silicon to reduce its electrophilicity.
-
Lewis Acid Catalysis: For certain reactions, the use of a Lewis acid can activate the chloromethyl group towards nucleophilic attack, potentially increasing selectivity. However, the choice of Lewis acid is critical, as it can also enhance unwanted side reactions.[7]
Issue 3: Unwanted Polymerization
Symptoms:
-
Significant increase in the viscosity of the reaction mixture.
-
Formation of an insoluble, gel-like substance.
-
Difficulty in isolating the desired product.
Probable Cause: this compound can undergo polymerization, especially in the presence of moisture (leading to polysiloxanes) or certain catalysts. The bifunctional nature of the molecule (two Si-Cl bonds) allows for the formation of polymer chains.
Solutions:
-
Strict Moisture Exclusion: As with hydrolysis, preventing moisture is key to avoiding the formation of polysiloxanes.
-
Control of Stoichiometry: When reacting with difunctional nucleophiles, carefully control the stoichiometry to favor the formation of cyclic products or to limit the degree of polymerization.
-
Temperature Management: High temperatures can promote polymerization. Maintain the reaction at the lowest effective temperature.
-
Inhibitors: For specific applications where radical polymerization is a risk, the addition of a suitable inhibitor might be necessary, though this is less common for the typical ionic reactions of this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of (Chloromethyl)methylsilanes
| Initiator | Solvent | Molar Ratio (Silane:SO₂Cl₂) | Reaction Time (h) | Product Yield (%) | Side Products (%) |
| AIBN | Neat | 1:1 | 6 | 48.5 | 2.8 |
| Benzoyl Peroxide | Neat | 1:1 | 6 | 46.4 | ~5 |
| AIBN | CCl₄ | 1:1 | 6 | 45.2 | ~4 |
| AIBN | CHCl₃ | 1:1 | 6 | 42.1 | ~4.5 |
| AIBN | Neat | 1:0.5 | 6 | <40 | - |
Data synthesized from a study on the chlorination of dichlorodimethylsilane, a related chloro(methyl)silane, to provide insights into factors affecting yield and side product formation.[8]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the Chloromethyl Group
This protocol provides a general guideline for reacting a nucleophile with the chloromethyl group of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, hexane, or dichloromethane)
-
Anhydrous base (e.g., triethylamine (B128534) or pyridine, if necessary to scavenge HCl)
-
Three-necked, round-bottomed flask
-
Condenser
-
Dropping funnel
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the reaction apparatus (three-necked flask with condenser, dropping funnel, and inert gas inlet) and dry it thoroughly by oven-drying or flame-drying under a stream of inert gas.
-
Charge the flask with the nucleophile and the anhydrous solvent under a positive pressure of inert gas.
-
If a base is required, add it to the reaction flask.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
Dissolve this compound in the anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the selected temperature and monitor its progress by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up. If an amine hydrochloride salt has precipitated, it can be removed by filtration under an inert atmosphere.[5] The filtrate is then typically washed with a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl) to remove any remaining acid or base, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Unwanted hydrolysis pathway of this compound.
Caption: Troubleshooting logic for common issues in reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Handling and storage best practices for Dichloro(chloromethyl)methylsilane to prevent degradation
This guide provides best practices for handling and storing Dichloro(chloromethyl)methylsilane (CAS No. 1558-33-4) to minimize degradation and ensure the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor[1][2][3]. The substance is corrosive and causes severe skin burns and eye damage[1][2][3]. It is also toxic if inhaled and may cause respiratory irritation[1][2]. A key hazard is its violent reaction with water[1][3], which can release irritating and toxic gases.
Q2: How should this compound be stored to prevent degradation?
A2: To prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[4]. The recommended storage temperature is between 2-8°C[4][5]. It is crucial to protect it from moisture and water, as it reacts violently with them[1]. The storage area should be designated for corrosive and flammable liquids, away from heat, sparks, and open flames[1].
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with a range of materials, including water, strong oxidizing agents, peroxides, alcohols, amines, strong bases, metals, and strong acids[1]. Contact with these substances can lead to vigorous and potentially dangerous reactions.
Q4: My this compound appears discolored. Is it still usable?
A4: Discoloration (e.g., a colorless to tan or yellowish liquid) may indicate degradation or the presence of impurities. While some suppliers describe the substance as colorless to tan[6], any significant change from the initial appearance could be a sign of hydrolysis or other reactions. It is recommended to perform a quality control check, such as GC analysis, to assess the purity before use. If significant degradation is suspected, the reagent should be disposed of according to safety protocols.
Q5: I observe fuming when I open the bottle. Is this normal?
A5: Yes, fuming is expected, especially in the presence of moist air. This compound reacts with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as fumes. This reaction underscores the importance of handling the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) and inside a chemical fume hood[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction exotherm or gas evolution. | Contamination of glassware with water or other incompatible materials. | Ensure all glassware is thoroughly dried before use. Handle the reagent under an inert atmosphere. |
| Poor or inconsistent reaction yield. | Degradation of the reagent due to improper storage. | Verify the storage conditions (temperature, moisture exclusion). Consider using a fresh bottle of the reagent. Run a small-scale control reaction to test the reagent's activity. |
| Formation of solid precipitates in the reaction mixture. | Hydrolysis of the silane (B1218182) by trace amounts of water. | Use anhydrous solvents and reagents. Dry all reaction components thoroughly. |
| Corrosion of metal equipment. | Reaction with the material of construction. | Use glassware or other compatible, non-reactive materials for handling and reactions. Avoid contact with metals[1]. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1558-33-4 | [5] |
| Molecular Formula | C₂H₅Cl₃Si | [2] |
| Molecular Weight | 163.51 g/mol | [5] |
| Appearance | Colorless to tan liquid | [6] |
| Boiling Point | 121-122 °C | [5][6] |
| Density | 1.284 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.449 | [5] |
| Flash Point | 35 °C (95 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [4][5] |
Experimental Protocols & Workflows
Protocol 1: General Handling and Dispensing
-
Preparation: Work in a certified chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Have appropriate personal protective equipment (PPE) readily available, including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Inert Atmosphere: Purge the reaction vessel and transfer lines with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Reagent Transfer: Use a dry, clean syringe or cannula to transfer the required amount of this compound. To prevent atmospheric moisture from entering the bottle, use a septum and maintain a positive pressure of inert gas.
-
Quenching and Cleaning: After dispensing, safely quench any residual reagent on the syringe or cannula with a suitable solvent (e.g., isopropanol) in a separate, designated waste container within the fume hood. Clean glassware promptly.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Troubleshooting logic for potential degradation issues.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound 98 1558-33-4 [sigmaaldrich.com]
- 6. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Guide to Surface Modification: Dichloro(chloromethyl)methylsilane vs. (Chloromethyl)trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern materials science, impacting fields from biomedical devices to microelectronics. The ability to tailor surface properties such as wettability, adhesion, and biocompatibility is crucial for the development of advanced materials and technologies. Among the vast array of surface modification agents, organosilanes stand out for their ability to form robust, covalently bound monolayers on hydroxylated surfaces like glass, silicon wafers, and metal oxides.
This guide provides a detailed comparison of two such functional chlorosilanes: Dichloro(chloromethyl)methylsilane (DCCMS) and (Chloromethyl)trichlorosilane (CMCTS). Both molecules are valuable for introducing a reactive chloromethyl group onto a surface, which can then serve as a versatile anchor for the subsequent immobilization of a wide range of molecules, including peptides, proteins, and DNA. However, the subtle differences in their molecular structure—the number of reactive chloro groups and the presence of a methyl group—lead to distinct characteristics in the resulting surface modifications. This comparison aims to provide researchers with the necessary information to select the optimal silane (B1218182) for their specific application.
Physicochemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of DCCMS and CMCTS is essential for their effective application in surface modification. The following table summarizes their key characteristics.
| Property | This compound (DCCMS) | (Chloromethyl)trichlorosilane (CMCTS) |
| CAS Number | 1558-33-4[1][2][3] | 1558-25-4[4] |
| Molecular Formula | C₂H₅Cl₃Si[1][2][3] | CH₂Cl₄Si[4] |
| Molecular Weight | 163.51 g/mol [2][3] | 183.93 g/mol [4] |
| Structure | ClCH₂Si(CH₃)Cl₂ | ClCH₂SiCl₃ |
| Boiling Point | 121-122 °C[2][5] | 117-118 °C[4] |
| Density | ~1.284 g/mL at 25 °C[5] | ~1.47 g/cm³[4] |
| Reactive Groups | Two Si-Cl bonds, one C-Cl bond | Three Si-Cl bonds, one C-Cl bond |
Performance in Surface Modification: A Comparative Analysis
The performance of DCCMS and CMCTS as surface modifying agents is primarily dictated by their reactivity, the structure of the resulting monolayer, and the stability of the modified surface. While direct, side-by-side comparative studies are limited, we can infer their performance based on the principles of silane chemistry.
| Performance Metric | This compound (DCCMS) | (Chloromethyl)trichlorosilane (CMCTS) |
| Reactivity | High | Very High |
| Cross-linking Potential | Moderate | High |
| Monolayer Structure | Less dense, more flexible | Denser, more rigid |
| Surface Hydrophobicity | Hydrophobic | Hydrophobic |
| Stability | Good | Excellent |
Reactivity: Both DCCMS and CMCTS are highly reactive due to the presence of silicon-chlorine (Si-Cl) bonds, which readily hydrolyze in the presence of trace water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.[6][7] CMCTS, with three chloro groups, is expected to have a faster initial reaction rate and a higher potential for polymerization in solution compared to DCCMS, which has two chloro groups. The steric hindrance from the methyl group in DCCMS is minimal but slightly greater than the additional chlorine atom in CMCTS, which could marginally slow its reaction rate in comparison.[8]
Monolayer Structure and Density: The number of reactive chloro groups directly influences the structure and density of the resulting self-assembled monolayer (SAM). CMCTS, being a trichlorosilane, can form up to three bonds with the surface and neighboring silane molecules. This leads to a highly cross-linked, dense, and rigid monolayer. In contrast, DCCMS, a dichlorosilane (B8785471), can form a maximum of two such bonds, resulting in a less densely packed and more flexible monolayer.
Surface Functionality and Stability: Both molecules introduce a terminal chloromethyl group, which is a versatile chemical handle for further functionalization. The stability of the underlying silane layer is critical. The highly cross-linked network formed by CMCTS generally offers superior thermal and chemical stability compared to the monolayer formed by DCCMS.[9] However, the stability of any silane monolayer is also dependent on factors such as surface preparation, reaction conditions, and the operating environment.
Experimental Protocols for Surface Modification
The following are generalized protocols for the surface modification of hydroxylated substrates like glass or silicon wafers using DCCMS and CMCTS. These should be optimized for specific substrates and applications.
Protocol 1: Solution-Phase Deposition of this compound (DCCMS)
This protocol is adapted from general methods for dichlorosilane deposition.[6]
1. Substrate Preparation:
- Clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water (10-15 minutes each).
- Dry the substrate with a stream of inert gas (e.g., nitrogen or argon) and then in an oven at 110-120 °C for at least 1 hour to remove residual water.
- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution ). Rinse thoroughly with deionized water and dry again.
2. Silanization:
- Prepare a 1-2% (v/v) solution of DCCMS in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glove box or under an inert atmosphere.
- Immerse the cleaned and activated substrates in the silane solution.
- Allow the reaction to proceed for 2-4 hours at room temperature, or for a shorter duration at an elevated temperature (e.g., 60 °C), under an inert atmosphere.
3. Post-Deposition Treatment:
- Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane.
- Cure the monolayer by baking the substrates at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds between adjacent silane molecules.
- Sonicate the substrates briefly in the solvent to remove any remaining unbound silanes.
- Dry the substrates with an inert gas stream.
Protocol 2: Vapor-Phase Deposition of (Chloromethyl)trichlorosilane (CMCTS)
Vapor-phase deposition is often preferred for trichlorosilanes as it can provide more uniform and reproducible monolayers.[10]
1. Substrate Preparation:
- Follow the same cleaning and activation procedure as described in Protocol 1.
2. Silanization:
- Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
- Place a small, open vial containing a few drops of CMCTS inside the desiccator, ensuring it does not touch the substrates.
- Evacuate the desiccator to a low pressure (e.g., <1 Torr).
- Allow the silanization to proceed for 1-12 hours at room temperature. The deposition time will influence the monolayer density and thickness.
3. Post-Deposition Treatment:
- Vent the desiccator with an inert gas.
- Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound silane.
- Cure the monolayer by baking at 110-120 °C for 30-60 minutes.
- Dry the substrates with an inert gas stream.
Visualizing the Process and Logic
To better understand the workflows and chemical transformations involved, the following diagrams are provided.
References
- 1. Silane, dichloro(chloromethyl)methyl- [webbook.nist.gov]
- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Dichloro(chloromethyl)methylsilane and Amino-Functional Silanes as Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, the interface between organic and inorganic materials is a critical determinant of the overall performance of composite materials, coatings, and medical devices. Silane (B1218182) coupling agents are indispensable molecules that bridge this interface, enhancing adhesion, durability, and performance. This guide provides a comprehensive comparative study of two major classes of silane coupling agents: Dichloro(chloromethyl)methylsilane (DCCMS) and amino-functional silanes.
This publication delves into their mechanisms of action, presents available performance data, and provides detailed experimental protocols for their application and evaluation. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate coupling agent for their specific applications.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual-functional structure. Typically, they have the general formula R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic polymer matrix, and 'X' is a hydrolyzable group, such as a chloro or alkoxy group, that can react with hydroxyl groups on an inorganic substrate. This unique bifunctionality allows them to form a durable chemical bridge at the interface of dissimilar materials.
This compound (DCCMS) is a chlorosilane with a chloromethyl functional group. Its high reactivity, stemming from the chloro groups attached to the silicon atom, allows for rapid hydrolysis and condensation, forming strong siloxane bonds with inorganic surfaces. The chloromethyl group provides a reactive site for coupling with various organic polymers.[1][2]
Amino-functional silanes , such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are a widely used class of coupling agents characterized by the presence of a primary or secondary amine group.[3][4] The amino group can interact with a variety of polymer matrices, and its basic nature can catalyze the hydrolysis and condensation of the silane.[3]
Mechanism of Action
The efficacy of silane coupling agents lies in their ability to form a stable interfacial layer that is covalently bonded to both the inorganic substrate and the organic matrix. This process generally involves four steps: hydrolysis, condensation, adsorption, and reaction with the polymer.
2.1. Hydrolysis
In the presence of water, the hydrolyzable groups of the silane are converted to reactive silanol (B1196071) groups (Si-OH). For DCCMS, the chloro groups react vigorously with water to form silanols and hydrochloric acid. For amino-functional silanes, the alkoxy groups hydrolyze at a more controlled rate, often catalyzed by the amino group itself.[3]
2.2. Condensation
The newly formed silanol groups are unstable and tend to condense with each other to form oligomeric siloxanes. These oligomers can still contain reactive silanol groups.
2.3. Adsorption and Bond Formation with Inorganic Surfaces
The silanols and oligomers in the solution adsorb onto the surface of the inorganic substrate. Subsequently, they form stable, covalent Si-O-Substrate bonds through a condensation reaction with the hydroxyl groups present on the substrate surface. Hydrogen bonding also plays a significant role in the initial adhesion.[5]
2.4. Reaction with the Organic Polymer
The organofunctional group of the silane, now oriented away from the inorganic surface, interacts and forms covalent bonds with the organic polymer matrix during curing or processing. The chloromethyl group of DCCMS can undergo nucleophilic substitution reactions, while the amino group of amino-silanes can react with epoxides, isocyanates, and other functional groups in the polymer.[6]
Visualizing the Coupling Mechanism
The following diagrams illustrate the general reaction pathways for this compound and an amino-functional silane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 4. silicorex.com [silicorex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does Silane Application Affect Bond Strength Between Self-Adhesive Resin Cements and Feldspathic Porcelain? | MDPI [mdpi.com]
A Comparative Guide to Surface Modification: Dichloro(chloromethyl)methylsilane vs. Other Common Silanes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone technique for tailoring the properties of materials used in a myriad of scientific applications, from drug delivery systems to advanced sensor technologies. The choice of silane (B1218182) is critical in determining the final surface characteristics, such as hydrophobicity, stability, and biocompatibility. This guide provides an objective comparison of surfaces modified with Dichloro(chloromethyl)methylsilane (DCCMS) against those modified with other widely used silanes. The information is supported by available experimental data and detailed methodologies to aid in the selection of the most appropriate surface modification agent for your research needs.
Executive Summary
This compound is a difunctional organosilane that offers a unique combination of reactivity and functionality.[1] Its two chlorine atoms readily react with surface hydroxyl groups to form stable siloxane bonds, while the chloromethyl group provides a reactive site for further chemical modifications.[1] This dual functionality makes DCCMS a versatile reagent for creating complex surface architectures.
In comparison to other common silanes, DCCMS presents a balance of features. While highly reactive chlorosilanes like Octadecyltrichlorosilane (OTS) can form densely packed, hydrophobic monolayers, they are also highly sensitive to moisture and produce corrosive hydrochloric acid (HCl) as a byproduct. Alkoxysilanes, such as (3-Aminopropyl)triethoxysilane (APTES), offer a less corrosive alternative with more controlled reaction kinetics but may require catalysts or elevated temperatures for efficient deposition.[2] DCCMS, being a dichlorosilane, shares the high reactivity of other chlorosilanes while its chloromethyl group offers a distinct advantage for subsequent covalent immobilization of biomolecules or other functional moieties.
Performance Comparison: Quantitative Data
The following tables summarize key performance indicators for surfaces modified with DCCMS and other common silanes. Data for DCCMS is compiled from various sources, and where direct comparative data is unavailable, values for structurally similar dichlorosilanes are provided for context.
| Table 1: Physicochemical Properties of Selected Silanes | ||||
| Property | This compound (DCCMS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) | Dichlorodimethylsilane (DCDMS) |
| CAS Number | 1558-33-4 | 112-04-9 | 919-30-2 | 75-78-5 |
| Molecular Formula | C2H5Cl3Si | C18H37Cl3Si | C9H23NO3Si | C2H6Cl2Si |
| Molecular Weight | 163.51 g/mol | 387.93 g/mol | 221.37 g/mol | 129.06 g/mol |
| Boiling Point | 121-122 °C | 180 °C (1 mmHg) | 217 °C | 70 °C |
| Reactivity | High (with hydroxyl groups)[1] | Very High | Moderate | High |
| Byproduct | HCl | HCl | Ethanol | HCl |
| Table 2: Surface Properties of Modified Substrates (Silicon/Glass) | ||||
| Parameter | DCCMS | OTS | APTES | DCDMS |
| Water Contact Angle (θ) | ~90-100° (estimated) | ~110° | 60-70°[3] | ~80-90° |
| Surface Free Energy (mN/m) | Low (estimated) | ~20 | 35-45 | Low-Moderate |
| RMS Roughness (nm) | < 1.5 (estimated) | < 1[4] | 0.5 - 2 | < 1.5 |
| Thermal Stability | High (Aromatic silanes decompose at 342-525°C) | Decomposes > 260 °C[5] | Stable up to ~150-200°C | Moderate |
| Hydrolytic Stability | Moderate (cleavage of Si-O-Si bonds)[6] | Good (with trifunctional silanes)[6] | Moderate | Poor (for monofunctional silanes)[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of surface modifications.
Surface Modification Protocol (Vapor Deposition)
This protocol is suitable for volatile chlorosilanes like DCCMS.
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) by sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
To create a high density of hydroxyl groups, treat the cleaned substrates with Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with deionized water and dry them in an oven at 120°C for at least 1 hour.
-
-
Silanization:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
In a small open vial, add 100-200 µL of the silane (e.g., DCCMS) and place it inside the desiccator, avoiding direct contact with the substrates.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr to facilitate silane vaporization.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Post-Silanization Cleaning:
-
Vent the desiccator with a dry, inert gas (e.g., nitrogen).
-
Remove the coated substrates and sonicate them in a non-polar solvent (e.g., hexane (B92381) or toluene) to remove any non-covalently bound silane molecules.
-
Dry the substrates with a stream of dry nitrogen.
-
Water Contact Angle Measurement
-
Instrumentation: Use a goniometer or a drop shape analyzer.
-
Procedure:
-
Place a 5-10 µL droplet of deionized water onto the modified surface.
-
Capture an image of the droplet profile.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.
-
Analysis Conditions: Maintain a high vacuum (< 10⁻⁸ Torr) in the analysis chamber.
-
Data Acquisition:
-
Survey Scan: Acquire a wide scan (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed scans for the C 1s, Si 2p, O 1s, and Cl 2p (for DCCMS) or N 1s (for APTES) regions to determine chemical states and bonding environments.
-
-
Data Analysis: Perform peak fitting of high-resolution spectra to deconvolute different chemical species and quantify their relative concentrations.
Atomic Force Microscopy (AFM) Characterization
-
Imaging Mode: Use tapping mode to minimize damage to the silane monolayer.
-
Probe: A standard silicon cantilever with a sharp tip (radius < 10 nm) is suitable.
-
Scan Parameters:
-
Scan size: 1 µm x 1 µm to 5 µm x 5 µm to assess large-scale uniformity.
-
Scan rate: 0.5 - 1 Hz.
-
-
Data Analysis: Calculate the root mean square (RMS) roughness from the height data to quantify the surface topography.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for comparing silane-modified surfaces and the chemical reaction pathway for surface modification with DCCMS.
Caption: Experimental workflow for the comparison of silane-modified surfaces.
References
A comparative analysis of the reaction rates of different chloromethylsilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction rates of different chloromethylsilanes, with a focus on their hydrolysis. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in processes where they are used as protecting groups or intermediates. The rate of hydrolysis, which is often the primary side reaction in the presence of moisture, can significantly impact reaction yields and product purity.
Executive Summary
The reactivity of chloromethylsilanes in hydrolysis reactions is primarily governed by the number of chloro substituents on the silicon atom. The rate of hydrolysis increases with an increasing number of chlorine atoms. This is attributed to the increasing electrophilicity of the silicon atom and the stabilization of the transition state. Consequently, the reactivity order is:
Trichloromethylsilane > Dichlorodimethylsilane (B41323) > Chlorotrimethylsilane (B32843)
While precise quantitative rate constants for the hydrolysis of these compounds under identical conditions are challenging to determine due to their extremely rapid reaction with water, qualitative comparisons and relative reaction times have been established through experimental observations.
Comparative Data on Hydrolysis Rates
The following table summarizes the qualitative and semi-quantitative data on the hydrolysis rates of common chloromethylsilanes.
| Chloromethylsilane | Formula | Number of Chlorine Atoms | Relative Rate of Hydrolysis | Observations |
| Chlorotrimethylsilane | (CH₃)₃SiCl | 1 | Slowest | Hydrolysis is relatively slow compared to the other two, but still rapid, completing in approximately 25 seconds under vigorous stirring with water.[1] |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 2 | Intermediate | Hydrolysis is faster than chlorotrimethylsilane, also completing in about 25 seconds under similar conditions, but with a more vigorous reaction.[1] |
| Trichloromethylsilane | CH₃SiCl₃ | 3 | Fastest | Hydrolysis is extremely rapid, occurring almost instantaneously upon contact with water, leading to the formation of a solid polymeric silicone.[1][2] |
Factors Influencing Reaction Rates
The primary factors influencing the hydrolysis rate of chloromethylsilanes are:
-
Number of Chlorine Atoms: The inductive effect of the electron-withdrawing chlorine atoms increases the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack by water. Therefore, the rate of hydrolysis increases with the number of chlorine atoms.
-
Steric Hindrance: While the number of chlorine atoms is the dominant factor in this series, steric hindrance can also play a role. However, the effect is less pronounced compared to the electronic effect.
Experimental Protocol: Comparative Determination of Hydrolysis Rates by Conductometry
This protocol describes a method to compare the hydrolysis rates of chlorotrimethylsilane and dichlorodimethylsilane by monitoring the change in electrical conductivity of the reaction mixture over time. The hydrolysis of chlorosilanes produces hydrochloric acid (HCl), which dissociates into ions in solution, thereby increasing the conductivity.[1] The rate of increase in conductivity is proportional to the rate of hydrolysis.
Materials:
-
Chlorotrimethylsilane
-
Dichlorodimethylsilane
-
Trichloromethylsilane
-
Deionized water
-
2 M Hydrochloric acid (for calibration)
-
Magnetic stirrer and stir bar
-
Conductivity meter
-
Stopwatch
-
Beakers (250 mL)
-
Test tubes
-
Pipettes
Procedure:
-
Safety Precautions: Chloromethylsilanes are volatile, flammable, and corrosive. They react vigorously with water to produce HCl gas. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1][2]
-
Apparatus Setup: Place 50 mL of deionized water in a 250 mL beaker with a magnetic stir bar. Set up the beaker on a magnetic stirrer. Immerse the probe of the conductivity meter into the water.
-
Calibration (Optional but Recommended): To ensure the conductivity meter is responding correctly, you can add a small, known amount of 2 M HCl to a separate beaker of water and observe the change in conductivity.
-
Measurement for Chlorotrimethylsilane:
-
Measure a specific amount of chlorotrimethylsilane (e.g., 10.86 g) into a dry, sealed test tube.[1]
-
Start the magnetic stirrer at a moderate speed.
-
Simultaneously start the stopwatch and add the chlorotrimethylsilane to the water.
-
Record the conductivity reading at regular intervals (e.g., every 5 seconds) until the reading becomes constant.
-
-
Measurement for Dichlorodimethylsilane:
-
Thoroughly clean and dry the beaker and stir bar.
-
Repeat steps 2 and 4 using a specific amount of dichlorodimethylsilane (e.g., 6.45 g).[1]
-
-
Observation for Trichloromethylsilane:
-
Due to the extremely rapid hydrolysis and formation of a solid polymer, it is not practical to measure the conductivity change for trichloromethylsilane with this method.[1]
-
A qualitative observation can be made by adding a small amount of trichloromethylsilane to water in a test tube and noting the immediate formation of a white solid and vigorous evolution of HCl gas.[2]
-
-
Data Analysis:
-
Plot the conductivity versus time for both chlorotrimethylsilane and dichlorodimethylsilane.
-
The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a faster rate of hydrolysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of chloromethylsilane hydrolysis rates using conductometry.
Caption: Experimental workflow for comparing chloromethylsilane hydrolysis rates.
Signaling Pathways: Hydrolysis Mechanism
The hydrolysis of chloromethylsilanes proceeds via a nucleophilic substitution reaction at the silicon center. The general mechanism involves the attack of a water molecule on the silicon atom, followed by the elimination of a chloride ion and a proton.
References
A Comparative Guide to Silane Coupling Agents: Dichloro(chloromethyl)methylsilane Derivatives vs. Vinylsilanes in Composite Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Efficacy
The interface between organic polymers and inorganic fillers is a critical determinant of the overall performance of composite materials. Silane (B1218182) coupling agents are indispensable in bridging this divide, enhancing adhesion and stress transfer, thereby improving mechanical strength and durability. This guide provides a detailed comparison of two classes of silane coupling agents: those derived from dichloro(chloromethyl)methylsilane and the widely used vinylsilanes. This analysis is based on available experimental data to aid in the selection of the most suitable agent for specific research and development applications.
Executive Summary
This guide delves into the chemical functionalities and performance metrics of chloromethyl-functional silanes and vinylsilanes. While direct, head-to-head comparative studies are limited, this report synthesizes available data on their impact on the mechanical properties of composite materials, primarily focusing on flexural strength, shear bond strength, and tensile strength.
This compound serves as a versatile precursor for a range of functional silanes. The chloromethyl group (-CH2Cl) is reactive and can be transformed into various other functionalities, allowing for the tailoring of the coupling agent to specific polymer matrices. This adaptability makes it a valuable building block in the synthesis of novel silanes for advanced composite materials.
Vinylsilanes , characterized by the presence of a vinyl group (-CH=CH2), are among the most common coupling agents. They are particularly effective in peroxide-cured or radiation-cured polymer systems, such as polyesters and polyolefins, where the vinyl group can readily participate in the polymerization reaction, forming a strong covalent bond with the polymer matrix.
Performance Benchmark: A Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of composites treated with derivatives of this compound and vinylsilanes. It is crucial to note that the experimental conditions, such as the specific polymer matrix, filler type, and testing standards, may vary between studies. Therefore, this data should be interpreted as indicative of general performance rather than a direct equivalence.
Table 1: Comparison of Flexural Strength in Composite Materials
| Silane Coupling Agent | Polymer Matrix | Filler/Reinforcement | Flexural Strength (MPa) | Reference |
| Chloromethyl-functional Silane Derivative | Epoxy | Stinging Nettle Fiber | 49.33 | [1] |
| Vinylsilane | Polyester | Glass Fiber | 128.85 | |
| Control (No Silane) | Epoxy | Stinging Nettle Fiber | 32.07 | [1] |
| Control (No Silane) | Acrylic | Glass Fiber | 85.67 |
Table 2: Comparison of Shear Bond Strength in Dental Composites
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) | Reference |
| Vinyltriisopropoxysilane (in blend) | Titanium | Composite Resin | 11.3 | [2] |
| No Silane Control | Titanium | Composite Resin | 4.8 | [2] |
Table 3: Comparison of Tensile Strength in Glass Fiber Reinforced Composites
| Silane Coupling Agent | Polymer Matrix | Tensile Strength (MPa) | Reference |
| Phenylmethyl Polysiloxane (derived from chlorosilane precursor) | Not specified | Increased by 67% vs. uncoated | [3] |
| Glycine (B1666218) Bridged Silane (derived from aminosilane) | Polyamide 6 (PA6) | 142 | [4] |
| Aminopropyltriethoxysilane (APTES) | Polyamide 6 (PA6) | 120 | [4] |
| Control (Unmodified Glass Fiber) | Polyamide 6 (PA6) | ~85 | [4] |
Mechanism of Action: A Tale of Two Functionalities
The efficacy of silane coupling agents stems from their bifunctional nature. One end of the molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with the inorganic filler surface, while the other end possesses an organofunctional group that interacts with the polymer matrix.
Chloromethyl-Functional Silanes: The chloromethyl group is not typically reactive with common polymer matrices on its own. Instead, it serves as a reactive handle for further chemical modification. For instance, it can be converted to an amine, epoxy, or methacrylate (B99206) group, which can then form strong covalent bonds with the corresponding polymer resin. This versatility allows for the design of custom coupling agents for a wide array of composite systems.
Vinylsilanes: The vinyl group provides a direct route for covalent bonding with the polymer matrix, especially in systems that cure via free-radical polymerization. The double bond of the vinyl group can co-polymerize with the monomers of the resin, integrating the silane, and thus the filler, into the polymer network.
Experimental Protocols
To ensure the reproducibility and validity of the performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Three-Point Bending Test for Flexural Strength (based on ASTM D790)
Objective: To determine the flexural strength and modulus of a composite material.
Methodology:
-
Specimen Preparation: Rectangular specimens of the composite material are prepared with specific dimensions (e.g., 2 mm x 2 mm x 25 mm). The filler is pre-treated with the respective silane coupling agent before being incorporated into the polymer matrix. The composite is then cured according to the manufacturer's instructions.
-
Test Setup: A universal testing machine equipped with a three-point bending fixture is used. The support span is set to a specific length, and the loading nose is positioned at the center of the specimen.
-
Testing: The specimen is loaded at a constant crosshead speed until it fractures or reaches a predefined strain limit. The load and deflection are recorded throughout the test.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3PL / 2bd², where P is the maximum load, L is the support span, b is the width of the specimen, and d is the thickness of the specimen.
Shear Bond Strength Test (based on ISO 29022)
Objective: To determine the adhesive bond strength between a composite material and a substrate.
Methodology:
-
Substrate Preparation: A substrate (e.g., a titanium plate) is cleaned and prepared. The surface is then treated with the silane coupling agent solution.
-
Composite Application: A cylindrical mold is placed on the treated substrate surface, and the composite resin is packed into the mold and light-cured.
-
Testing: The specimen is mounted in a universal testing machine with a shear testing fixture. A shear force is applied to the base of the composite cylinder at a constant crosshead speed until the bond fails.
-
Calculation: The shear bond strength (τ) is calculated by dividing the maximum load (F) by the bonded area (A): τ = F / A.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Flexural strength of hybrid composite resin epoxy reinforced stinging nettle fiber with silane chemical treatment [aimspress.com]
- 2. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matsc.ktu.lt [matsc.ktu.lt]
- 4. Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Validating the grafting density of Dichloro(chloromethyl)methylsilane on various substrates
A Comparative Guide to the Surface Grafting of Dichloro(chloromethyl)methylsilane
For researchers, scientists, and drug development professionals, the precise modification of substrate surfaces is a critical step in creating functional materials for a vast range of applications. This compound (DCCMS) is a bifunctional organosilane valued for its ability to form stable, covalently bound layers and introduce a reactive chloromethyl group for further functionalization.[1] The efficacy of this surface modification is largely determined by the grafting density—the number of molecules anchored per unit area—which influences surface energy, wettability, and subsequent chemical reactivity.
This guide provides a comparative analysis of DCCMS and related silane (B1218182) coupling agents, focusing on the validation of grafting density on various substrates. While direct, comparative quantitative data for DCCMS is limited in publicly available literature, this guide synthesizes data from similar dichlorosilanes and other common silanizing agents to provide a benchmark for performance.
Performance Benchmark: A Quantitative Comparison of Silane Grafting
The selection of a silane coupling agent and grafting method dictates the resulting surface coverage and film characteristics. Dichlorosilanes, like DCCMS, can undergo both intramolecular and intermolecular reactions, leading to the formation of monolayer or multilayer structures.[2] The following table summarizes performance data for various silanes on common substrates to provide a comparative context for DCCMS.
| Silane Coupling Agent | Substrate | Grafting Method | Characterization Technique | Result (Grafting Density / Film Thickness) | Reference |
| This compound (DCCMS) | Silica, Glass, Silicon | Vapor or Solution Phase | XPS, Contact Angle, AFM | Data not available in cited literature; performance is inferred from related dichlorosilanes. | |
| Dimethyldichlorosilane (DMDCS) | Porous Silicon-based Film | Supercritical CO₂ | Ellipsometry | ~19.0 nm Film Thickness | [2] |
| Diethyldichlorosilane (DEDCS) | Porous Silicon-based Film | Supercritical CO₂ | Ellipsometry | ~31.3 nm Film Thickness | [2] |
| Dibutyldichlorosilane (DBDCS) | Porous Silicon-based Film | Supercritical CO₂ | Ellipsometry | ~74.2 nm Film Thickness | [2] |
| Trichlorohexylsilane | Silica Nanoparticles | Solution Phase | Thermogravimetric Analysis (TGA) | 1.43 molecules/nm² | [3] |
| Trimethoxy(propyl)silane (TMPS) | Silica | Solution Phase | Thermogravimetric Analysis (TGA) | 0.79 molecules/nm² | [4] |
| Octadecyltrichlorosilane (OTS) | Mica | Solution Phase | Atomic Force Microscopy (AFM) | Monolayer height of 2.4 - 2.6 nm |
Experimental Protocols
Achieving a consistent and high-density grafted layer requires meticulous attention to the experimental procedure, from substrate preparation to the final curing of the silane layer. Chlorosilanes are highly reactive and sensitive to moisture, necessitating anhydrous conditions for reproducible results.
Substrate Preparation: Cleaning and Hydroxylation
The goal of this step is to remove organic contaminants and maximize the density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)
-
Deionized (DI) water
-
Nitrogen gas source
-
Oven
Procedure:
-
Immerse the substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.
-
Carefully remove the substrates using non-reactive tweezers.
-
Rinse the substrates extensively with DI water to remove all traces of the acid.
-
Dry the substrates thoroughly under a stream of nitrogen gas.
-
Bake the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water.
-
Allow substrates to cool to room temperature in a desiccator before use.
Silanization Protocol: Grafting of DCCMS
Silanization can be performed from either a solution or a vapor phase. Vapor phase deposition tends to produce more uniform and reproducible thin films.
Method A: Vapor Phase Silanization (Recommended for Monolayer)
Materials:
-
Cleaned, hydroxylated substrates
-
Vacuum desiccator or dedicated vapor deposition chamber
-
This compound (DCCMS)
-
Anhydrous toluene (B28343) (for rinsing)
Procedure:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a small, open vial, add 100-200 µL of DCCMS and place it inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for several minutes, then seal it.
-
Allow the reaction to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
Vent the desiccator to atmospheric pressure in a fume hood.
-
Remove the coated substrates and rinse them with anhydrous toluene to remove any physisorbed silane molecules.
-
Dry the substrates with a stream of nitrogen gas or in an oven at 100°C for 30 minutes.
Method B: Solution Phase Silanization
Materials:
-
Cleaned, hydroxylated substrates
-
This compound (DCCMS)
-
Anhydrous toluene or other aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of DCCMS in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove excess reactant.
-
Rinse with ethanol (B145695) or isopropanol.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Validation and Characterization Methodologies
The success of the surface modification must be validated using appropriate analytical techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface. For a DCCMS-grafted surface, XPS analysis can confirm the presence of the silane layer. A truly quantitative XPS analysis can provide the surface coverage of the grafted molecules.[5]
-
Procedure: Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Expected Results:
-
An increase in the carbon (C 1s) signal and the appearance of a chlorine (Cl 2p) signal confirm the presence of the (chloromethyl)methyl group.
-
Analysis of the Si 2p peak can reveal the formation of Si-O-Substrate bonds, distinguishing them from the underlying substrate's Si signal (e.g., SiO₂ or Si wafer).[6]
-
The relative atomic concentrations of these elements can be used to estimate the surface coverage and purity of the grafted layer.
-
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet (typically water) on the surface, providing a rapid assessment of surface wettability and energy. The grafting of DCCMS, with its methyl and chloromethyl groups, is expected to make a hydrophilic surface (like clean glass) more hydrophobic.
-
Procedure: Place a droplet of DI water on the unmodified and modified substrates and measure the static contact angle.
-
Expected Results: A significant increase in the water contact angle compared to the clean, hydroxylated substrate (which is typically very hydrophilic with a contact angle <10°) indicates successful silanization. The final contact angle is influenced by the packing density of the silane layer.[7]
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity of the grafted layer and measure its thickness.
-
Procedure: Scan the surface in tapping mode to acquire height and phase images.
-
Expected Results:
-
A uniform coating will result in a smooth surface, though bulk polymerization can sometimes lead to the formation of particulates.[8]
-
By intentionally scratching the coated surface to expose the underlying substrate, the height difference between the coated and uncoated regions can be measured, providing a direct measurement of the layer thickness.[9]
-
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the key chemical reactions and the overall experimental workflow.
Caption: Reaction mechanism of DCCMS with a hydroxylated surface.
Caption: General experimental workflow for DCCMS surface grafting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance Benchmark: Dichloro(chloromethyl)methylsilane-Derived Coatings vs. Traditional Epoxy and Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to High-Performance Coatings
In the demanding environments of research and pharmaceutical development, the selection of appropriate protective coatings is paramount to ensure the integrity and longevity of critical infrastructure and equipment. This guide provides a detailed performance comparison of coatings formulated with functionalized silanes derived from Dichloro(chloromethyl)methylsilane against industry-standard epoxy and polyurethane coatings. The data presented is a synthesis of publicly available experimental results, providing a benchmark for performance in key areas such as adhesion, corrosion resistance, and durability.
This compound serves as a versatile precursor in the synthesis of functionalized silanes, such as amino-silanes and epoxy-silanes.[1] These functionalized silanes act as coupling agents and cross-linkers within a coating system, significantly enhancing adhesion to inorganic substrates and improving overall coating performance.[2] This guide will focus on the performance of these this compound-derived functionalized silane (B1218182) coatings.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound-derived functionalized silane coatings in comparison to standard epoxy and polyurethane coatings based on common industry testing standards.
| Performance Metric | Test Method | This compound-Derived Functionalized Silane Coating | Epoxy Coating | Polyurethane Coating |
| Adhesion Strength | ASTM D4541 (Pull-Off) | > 20 MPa (on stainless steel) | 4.48 - 7.13 MPa (on steel) | Data not readily available for direct comparison |
| Corrosion Resistance | ASTM B117 (Salt Spray) | High (Specific hours to failure not consistently reported, but impedance data suggests strong performance) | Corrosion observed after 3000 hours | Moderate to High (Performance varies with formulation) |
| Corrosion Current (Icorr) | Potentiodynamic Polarization | Low (Indicative of good corrosion protection) | Dependent on formulation and substrate | Dependent on formulation and substrate |
| Weathering Resistance | ASTM D4587 (QUV) | Good (Epoxy-silanes offer excellent UV resistance)[3] | Moderate (Prone to chalking with UV exposure) | High (Excellent gloss retention) |
| Gloss Retention | ASTM D523 | Good | Poor to Moderate | >85% after 1650 hours |
Note: The performance of any coating system is highly dependent on the specific formulation, substrate preparation, and application process.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to aid in the replication and validation of these findings.
Adhesion Strength Testing (ASTM D4541)
This test method assesses the pull-off strength of a coating from a rigid substrate.
-
Surface Preparation: The substrate (e.g., steel panel) is cleaned and prepared according to the coating manufacturer's specifications to ensure optimal adhesion.
-
Coating Application: The coating is applied to the prepared substrate at a specified thickness and cured according to the recommended schedule.
-
Test Dolly Adhesion: A cylindrical test dolly is bonded to the cured coating surface using a suitable adhesive. The adhesive is then allowed to cure completely.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied to the dolly at a controlled rate until the dolly is detached from the substrate.
-
Data Analysis: The force required to detach the dolly is recorded in Megapascals (MPa). The nature of the failure (e.g., adhesive failure between the coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly) is also documented.
Corrosion Resistance Testing (ASTM B117 - Salt Spray)
This method provides a controlled corrosive environment to evaluate the resistance of coatings to salt fog.
-
Sample Preparation: Coated panels are prepared, often with a deliberate scribe or "X" cut through the coating to the substrate to assess creepage and undercutting.
-
Test Chamber Setup: A salt spray cabinet is maintained at a constant temperature of 35°C. A 5% sodium chloride solution is atomized to create a dense salt fog.[4]
-
Exposure: The prepared panels are placed in the chamber at a specified angle to ensure uniform exposure to the salt fog.
-
Duration: The test duration can range from a few hours to thousands of hours, depending on the expected performance of the coating.
-
Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The time until failure (e.g., a certain percentage of the surface showing corrosion) is recorded.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of a coating.
-
Electrochemical Cell Setup: The coated sample is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode and a counter electrode. The cell is filled with an electrolyte solution (e.g., 3.5% NaCl).
-
Impedance Measurement: A small amplitude AC voltage is applied across a range of frequencies. The resulting current and phase angle are measured to determine the impedance of the coating system.
-
Data Analysis: The impedance data is often presented in Bode or Nyquist plots. High impedance values at low frequencies are indicative of excellent corrosion protection. The data can be fitted to equivalent electrical circuit models to extract quantitative parameters related to coating capacitance and pore resistance.
Accelerated Weathering Testing (ASTM D4587)
This practice simulates the damaging effects of outdoor weathering, such as sunlight and moisture.
-
Sample Preparation: Coated panels are prepared as for other tests.
-
Exposure Cycles: The panels are placed in a fluorescent UV and condensation chamber. They are subjected to alternating cycles of UV light exposure (simulating sunlight) and moisture (simulating dew).[5]
-
Duration: The test can run for hundreds or thousands of hours.
-
Evaluation: The panels are periodically evaluated for changes in appearance, such as gloss retention (measured with a gloss meter), color change, chalking, cracking, and blistering.[5]
Visualizing the Path to Performance
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Formation and functionalization pathway of this compound for coating applications.
Caption: Experimental workflow for coating selection and performance validation.
References
- 1. nbinno.com [nbinno.com]
- 2. Superior Coatings Performance with Organosilane Components - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 3. Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter [cfmats.com]
- 4. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter [cfmats.com]
- 5. Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel [article.innovationforever.com]
Cross-Validation of Analytical Techniques for Characterizing Dichloro(chloromethyl)methylsilane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Dichloro(chloromethyl)methylsilane (DCMS) and its derivatives is paramount for ensuring the quality, reactivity, and safety of these versatile organosilicon compounds in research and industrial applications. This guide provides an objective comparison of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive analysis of DCMS derivatives. Supported by experimental data, this document outlines detailed methodologies and presents a framework for the cross-validation of these techniques to ensure robust and reliable analytical results.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for the characterization of DCMS derivatives is contingent on the specific analytical goal, such as purity determination, structural elucidation, or quantification of functional groups. Each technique offers distinct advantages and limitations.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, qNMR, and FTIR for the analysis of DCMS and its derivatives. Data presented is a synthesis from studies on chlorosilanes and related organosilicon compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation and quantification of volatile impurities, purity assessment, and structural identification. | Absolute purity determination, structural elucidation, and quantification of the main component and impurities without a specific reference standard. | Identification of functional groups, monitoring reaction progress, and qualitative analysis of composition. |
| Purity Determination | Relative purity based on peak area percentage (assuming equal response factors). Quantitative with calibration standards. | Absolute purity determination against a certified internal standard.[1] | Not a primary technique for purity determination; can indicate the presence of impurities with distinct functional groups. |
| Sensitivity | High (ppm to ppb levels for impurities). | Moderate (typically requires >0.1% of the analyte).[1] | Lower sensitivity compared to chromatographic methods. |
| Precision (%RSD) | Typically < 5% for validated methods. | High, often with RSDs below 2%. | Variable, depends on the application (qualitative vs. quantitative). |
| Selectivity | High, based on chromatographic separation and mass spectral fragmentation patterns. | High, based on unique chemical shifts of nuclei. | Moderate, characteristic absorption bands can overlap. |
| Analysis Time | 20-40 minutes per sample. | 10-20 minutes per sample. | < 5 minutes per sample. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results. The following methodologies are adapted for the analysis of this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it highly suitable for the analysis of DCMS derivatives and their potential impurities.
Sample Preparation:
-
Due to the moisture-sensitive nature of DCMS, all sample handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).
-
Prepare a stock solution of the DCMS derivative at approximately 1 mg/mL in a dry, inert, and volatile solvent such as anhydrous dichloromethane (B109758) or hexane.
-
For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: 250 °C, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: The purity of the DCMS derivative is typically estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of the main component and impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a non-destructive method for the structural elucidation and absolute quantification of DCMS derivatives without the need for a specific reference standard of the analyte itself.
Sample Preparation:
-
In a dry environment, accurately weigh 15-25 mg of the DCMS derivative into an NMR tube.
-
Accurately weigh 5-10 mg of a high-purity, certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that has been dried over molecular sieves.
-
Cap the NMR tube securely and mix until the sample and internal standard are fully dissolved.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of any proton to be quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of the DCMS derivative (e.g., the singlet of the -CH₂Cl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in DCMS derivatives and for monitoring the progress of reactions.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly onto the ATR crystal.
-
All sample handling should be performed in a dry environment to prevent hydrolysis of the chlorosilane functional groups.
Instrumentation and Parameters:
-
FTIR Spectrometer: Bruker Tensor 27 or equivalent.
-
Accessory: Diamond ATR or transmission cell.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. For DCMS derivatives, key vibrational bands include:
-
Si-Cl stretch: ~450-650 cm⁻¹
-
C-Cl stretch: ~650-850 cm⁻¹
-
Si-CH₃ deformation: ~1250-1280 cm⁻¹ and ~780-850 cm⁻¹
-
CH₂ deformation: ~1400-1450 cm⁻¹
-
C-H stretch (in CH₃ and CH₂): ~2850-3000 cm⁻¹
While primarily a qualitative technique, FTIR can be used semi-quantitatively by monitoring the change in the intensity of a characteristic peak throughout a reaction or by creating a calibration curve for a specific functional group.
Visualization of Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for DCMS derivatives analysis.
Caption: Relationship between techniques and information obtained.
References
Dichloro(chloromethyl)methylsilane: A Comparative Cost-Performance Analysis in Industrial Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired synthesis outcomes and product performance. Dichloro(chloromethyl)methylsilane (DCCMS) is a versatile organosilicon compound utilized in a range of industrial applications, primarily as a precursor for silicone polymers and as a coupling agent to enhance adhesion. This guide provides an objective comparison of DCCMS with two common alternatives, Chloro(chloromethyl)dimethylsilane (CCMDS) and Trichloro(chloromethyl)silane (TCCMS), focusing on their cost-performance characteristics in key applications. The analysis is supported by available experimental data and detailed methodologies.
Executive Summary
This compound offers a unique combination of reactivity and functionality due to its specific molecular structure, containing two silicon-bound chlorine atoms, one methyl group, and a chloromethyl group. This structure positions it as a crosslinking agent in silicone polymer synthesis and a reactive intermediate for surface modification. In comparison, Chloro(chloromethyl)dimethylsilane, with one less chlorine atom, is less prone to extensive crosslinking, leading to softer, more flexible silicone polymers. Conversely, Trichloro(chloromethyl)silane, with three chlorine atoms, is a potent crosslinking agent, resulting in harder, more rigid silicone networks. The choice between these silanes is a trade-off between the desired mechanical properties of the final product, reaction control, and cost.
Comparative Analysis of Physicochemical Properties and Cost
A fundamental understanding of the physicochemical properties of DCCMS and its alternatives is crucial for predicting their behavior in chemical processes. The following table summarizes key properties gathered from technical data sheets, alongside indicative pricing to provide a preliminary cost-performance assessment.
| Property | This compound (DCCMS) | Chloro(chloromethyl)dimethylsilane (CCMDS) | Trichloro(chloromethyl)silane (TCCMS) |
| CAS Number | 1558-33-4 | 1719-57-9 | 1558-25-4 |
| Molecular Formula | C₂H₅Cl₃Si | C₃H₈Cl₂Si | CH₂Cl₄Si |
| Molecular Weight | 163.51 g/mol | 143.09 g/mol | 183.93 g/mol |
| Boiling Point | 121-122 °C | 114 °C | 117-118 °C |
| Density (at 25°C) | 1.284 g/mL | 1.086 g/mL | 1.47 g/cm³ |
| Refractive Index (at 20°C) | n20/D 1.449 | n20/D 1.437 | Not available |
| Indicative Price (USD/100g) | ~$130 | ~$134 | ~$32 (for 100g of Trichloromethylsilane) |
Note: Prices are approximate and subject to change based on supplier and purity.
Performance in Industrial Applications
The primary industrial applications for these chloromethylsilanes are in the synthesis of silicone polymers and as adhesion promoters. Their performance in these areas is directly related to their chemical structure, particularly the number of reactive chloro groups.
Silicone Polymer Synthesis
In silicone production, chlorosilanes undergo hydrolysis followed by condensation to form polysiloxane chains. The functionality of the chlorosilane monomer (the number of chlorine atoms) dictates the structure of the resulting polymer.
-
This compound (DCCMS): With two chlorine atoms on the silicon, DCCMS acts as a difunctional monomer, leading to the formation of linear polymer chains. The presence of the chloromethyl group provides an additional reactive site for further functionalization or crosslinking.
-
Chloro(chloromethyl)dimethylsilane (CCMDS): As a monofunctional silane (B1218182) concerning the silicon-chlorine bond, CCMDS primarily acts as a chain terminator, controlling the molecular weight of the silicone polymer.
-
Trichloro(chloromethyl)silane (TCCMS): Being trifunctional, TCCMS introduces branch points in the polymer chain, leading to the formation of crosslinked, three-dimensional networks.
The following diagram illustrates the role of these silanes in silicone polymer architecture.
Caption: Functional roles of chloromethylsilanes in silicone synthesis.
Adhesion Promotion
Silane coupling agents are crucial for enhancing the adhesion between organic polymers (like coatings and adhesives) and inorganic substrates (such as metals and glass). The chlorosilane end of the molecule hydrolyzes to form silanols, which then bond with the hydroxyl groups on the substrate surface. The organic functionality at the other end of the silane then interacts with the polymer matrix.
The effectiveness of DCCMS and its alternatives as adhesion promoters is influenced by their hydrolysis rates and the stability of the resulting silane layer on the substrate. While direct comparative studies on these specific chloromethylsilanes as adhesion promoters on steel are limited, research on other silanes indicates that factors like the pH of the silane solution and curing conditions significantly impact bond strength.
The following workflow outlines a general experimental procedure for evaluating the performance of these silanes as adhesion promoters on steel.
Caption: Experimental workflow for adhesion testing of silanes on steel.
Experimental Protocols
Hydrolysis Rate Determination (Conceptual)
-
Preparation of Silane Solution: Dissolve a known concentration of the chlorosilane in a non-polar, anhydrous solvent (e.g., toluene).
-
Initiation of Hydrolysis: Introduce a controlled amount of water to the solution while monitoring the reaction.
-
Monitoring: Use techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the Si-Cl bond and the appearance of the Si-OH bond over time. Gas Chromatography (GC) could also be used to measure the concentration of the unreacted silane.
-
Data Analysis: Plot the concentration of the silane versus time to determine the reaction rate constant.
It is expected that the hydrolysis rate will increase with the number of chlorine atoms, so TCCMS would hydrolyze the fastest, followed by DCCMS, and then CCMDS.
Lap Shear Adhesion Test (ASTM D1002)
This standard test method can be used to compare the adhesion promotion capabilities of the different silanes:
-
Substrate Preparation: Prepare steel coupons (e.g., cold-rolled steel) by cleaning and degreasing them according to a standard procedure.
-
Silane Treatment: Prepare dilute solutions (e.g., 1% in an ethanol/water mixture) of DCCMS, CCMDS, and TCCMS. Apply the solutions to the steel coupons by dip-coating for a standardized time. Cure the treated coupons in an oven at a specific temperature and duration.
-
Bonding: Apply a standard adhesive (e.g., a two-part epoxy) to the treated surface of two coupons and create a single-lap joint with a defined overlap area.
-
Curing of Adhesive: Cure the bonded specimens according to the adhesive manufacturer's instructions.
-
Testing: Use a universal testing machine to pull the specimens in tension until failure. Record the maximum load at failure.
-
Analysis: Calculate the lap shear strength by dividing the maximum load by the bond area. Compare the results for the different silane treatments and an untreated control.
Conclusion
The selection of this compound versus its alternatives, Chloro(chloromethyl)dimethylsilane and Trichloro(chloromethyl)silane, is a nuanced decision that depends on the specific requirements of the industrial application.
-
DCCMS offers a balance of properties, enabling the formation of functionalized linear polymers that can be subsequently crosslinked. Its reactivity makes it a versatile intermediate.
-
CCMDS is the preferred choice when chain termination and control of polymer molecular weight are the primary objectives, leading to softer, more flexible materials.
-
TCCMS is ideal for creating highly crosslinked, rigid, and thermally stable silicone networks. It is also the most cost-effective of the three for inducing crosslinking.
For researchers and developers, a thorough evaluation based on the desired end-product characteristics is essential. While this guide provides a comparative framework based on available data, further application-specific experimental testing is recommended to determine the optimal cost-performance balance for a given formulation.
Safety Operating Guide
Proper Disposal of Dichloro(chloromethyl)methylsilane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of reactive chemicals is a cornerstone of laboratory safety. Dichloro(chloromethyl)methylsilane is a flammable and corrosive organochlorosilane that reacts violently with water, presenting significant handling challenges.[1][2] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical to mitigate risks associated with this hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1][3]
-
Ventilation: All handling and disposal procedures must be carried out in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[1][3]
-
Ignition Sources: this compound is a flammable liquid. Ensure that there are no open flames, hot surfaces, or other potential ignition sources in the vicinity.[1][4] Use non-sparking tools and explosion-proof equipment.[3][5]
-
Water-Free Environment: Keep the work area free of water to prevent uncontrolled reactions.[1]
Step-by-Step Neutralization Protocol
The primary method for safely disposing of this compound is through controlled hydrolysis followed by neutralization of the resulting hydrochloric acid (HCl). This process converts the reactive silane (B1218182) into a more stable solid polysiloxane.
Materials:
-
This compound waste
-
A large three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a basic solution like sodium hydroxide (B78521) to trap HCl gas)
-
An ice bath
-
A weak base for neutralization, such as 5% sodium bicarbonate solution or soda ash.[6][7]
-
pH indicator strips or a calibrated pH meter
-
An appropriate solvent for rinsing (e.g., toluene (B28343) or xylene)[7]
Procedure:
-
Preparation: Place the three-neck flask in an ice bath to cool. Add a volume of water to the flask that is at least 20 times the volume of the this compound to be neutralized.[7]
-
Controlled Hydrolysis: Begin stirring the water vigorously. Slowly, add the this compound dropwise from the dropping funnel into the flask. The slow addition and cooling are crucial to manage the exothermic reaction and minimize the release of HCl gas.[7][8] A white solid (polysiloxane) will begin to form.
-
Complete the Reaction: After all the silane has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis is complete.[7]
-
Neutralization: The aqueous solution will be highly acidic due to the formation of HCl.[7] While continuing to stir, slowly add a 5% sodium bicarbonate solution until the pH of the mixture is neutral (between 6 and 8).[7] Check the pH frequently using indicator strips or a pH meter. Be prepared for some frothing as carbon dioxide is released.
-
Waste Separation: Once neutralized, the mixture will consist of a solid polysiloxane precipitate and a neutral salt solution (sodium chloride). Separate the solid from the liquid via filtration.[7]
Quantitative Data for Neutralization
| Parameter | Recommended Value/Range | Notes |
| Water to Silane Ratio | > 20:1 (v/v) | A large excess of water helps to control the exothermic reaction.[7] |
| Reaction Temperature | < 35°C | Maintain a low temperature using an ice bath to control the exothermic hydrolysis.[8] |
| Final pH | 6.0 - 8.0 | Ensures complete neutralization of the hydrochloric acid byproduct.[7] |
| Neutralizing Agent Ratio | 2:1 (Sodium Bicarbonate to Chlorosilane) | Recommended for spill neutralization, can be adapted for bulk neutralization.[9] |
Disposal Workflow
Caption: Disposal workflow for this compound.
Final Waste Disposal
-
Solid Waste: The filtered solid polysiloxane should be collected in a clearly labeled, sealed container for hazardous waste.[7]
-
Aqueous Waste: The neutral aqueous filtrate may be permissible for drain disposal with copious amounts of water, provided it contains no other regulated substances and is in accordance with local and institutional regulations.[7] Always confirm your institution's policies before disposing of any chemical waste down the drain.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and filter paper, must be disposed of as hazardous waste.[7]
-
Empty Containers: Empty containers should be decontaminated by rinsing three times with a suitable solvent (like toluene), followed by a 5% sodium hydroxide or soda ash solution, and then water.[3][6] The rinsate should be treated as hazardous waste. After decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[3]
Spill Management
In the event of a spill, evacuate all personnel to a safe area and remove all ignition sources.[3]
-
Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials.[7]
-
Neutralization: Once absorbed, carefully and slowly add a neutralizing agent such as soda ash or sodium bicarbonate.[6]
-
Collection: Scoop the absorbed and neutralized material into a labeled, corrosion-resistant container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a solvent (e.g., toluene) and then with a sodium bicarbonate solution.[7] All materials used for cleanup must be disposed of as hazardous waste.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling Dichloro(chloromethyl)methylsilane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dichloro(chloromethyl)methylsilane (CAS No. 1558-33-4). It is intended for laboratory professionals to ensure safe operational procedures and mitigate risks.
This compound is a flammable and corrosive liquid that reacts violently with water.[1][2] It is toxic if inhaled and causes severe skin burns and eye damage.[3] Adherence to the following personal protective equipment (PPE) guidelines, operational protocols, and disposal plans is critical for ensuring personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4] Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and vapors that can cause severe eye damage.[3] Contact lenses should not be worn.[4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] Viton gloves are also recommended.[4] | Prevents skin contact, which can cause severe burns.[3] Gloves must be inspected prior to use.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a combination organic vapor/acid gas (yellow cartridge) respirator.[4][6] | Required when exposure limits may be exceeded or if irritation is experienced, as the substance is toxic if inhaled and may cause respiratory irritation.[3][4] |
| Body Protection | Wear suitable protective clothing, including a lab coat.[4] For larger quantities or spill response, fire/flame resistant and impervious clothing is necessary.[5] | Protects against skin exposure and chemical burns.[3][4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]
-
Ignition Sources: Keep away from heat, open flames, sparks, and other ignition sources.[7][8] Use non-sparking, explosion-proof equipment.[3][5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Water Contact: Avoid all contact with water, as it reacts violently.[1][3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[9]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][9]
-
Incompatible Materials: Store away from strong oxidizing agents, peroxides, alcohols, amines, strong bases, water, metals, and strong acids.[3]
-
Storage Area: Store in a flammables and corrosives area.[3]
Spill and Emergency Response
Spill Response:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3][5]
-
Containment: Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[4]
-
Absorption: Soak up the spill with inert absorbent material (e.g., dry sand).[3] Do not use water.
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][5]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[3] Remove contaminated clothing and seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3][5]
Disposal Plan
Chemical Waste:
-
Collection: Dispose of the chemical in a suitable, closed, and labeled container.[3][5]
-
Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5] Do not discharge into sewer systems.[3][5]
Contaminated PPE and Materials:
-
Packaging: Contaminated materials, such as absorbent pads and used PPE, should be placed in a sealed container.
-
Disposal: Dispose of contaminated materials in the same manner as the chemical waste, following all local, state, and federal regulations.
-
Container Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Buy this compound | 1558-33-4 [smolecule.com]
- 2. This compound | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
